4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-nitrophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHIIGWDUVNPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377035 | |
| Record name | 4-(4-nitrophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98648-23-8 | |
| Record name | 4-(4-nitrophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Nitrobiphenyl-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. This compound, a derivative of biphenyl, is of significant interest in medicinal chemistry and materials science.
Core Physicochemical Properties
This compound is a solid, appearing as a white to light yellow powder or crystal under standard conditions.[1][2] Its core chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 98648-23-8[1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₉NO₃[2][3][5][6] |
| Molecular Weight | 227.22 g/mol [2][3][4][5][6] |
| IUPAC Name | 4-(4-nitrophenyl)benzaldehyde[2][3] |
| Synonyms | 4-Formyl-4'-nitrobiphenyl, 4'-Nitrobiphenyl-4-carboxaldehyde[1][4][5] |
| Melting Point | 117-120 °C[1][2][5] |
| Boiling Point | 404.9 °C at 760 mmHg[2] |
| Density | 1.274 g/cm³[2] |
| Flash Point | 200.6 °C[2] |
| Appearance | White to light yellow powder to crystal[1][2] |
| Polar Surface Area | 62.89 Ų[2] |
Spectroscopic Data
Spectroscopic analysis confirms the structure of this compound. Key characteristic signals include a formyl C-H stretching vibration in the infrared (IR) spectrum at approximately 2723 cm⁻¹ and a resonance for the aldehyde proton near 10.0 ppm in the proton nuclear magnetic resonance (¹H NMR) spectrum.[3]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.
Synthesis Methodologies
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Nitration and Formylation of Biphenyl: This traditional method involves a two-step process.[3] First, biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 4'-nitro-[1,1'-biphenyl] is then subjected to a formylation reaction, such as the Vilsmeier-Haack or Gattermann-Koch reaction, to introduce the aldehyde group.[3]
-
Suzuki-Miyaura Cross-Coupling: A more modern and efficient approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This method typically couples 4-formylphenylboronic acid with a 4-halonitrobenzene (e.g., 4-nitroiodobenzene), offering high yields, often up to 96%.[3]
Purification and Analysis
Following synthesis, the crude product requires purification and its purity must be verified.
-
Purification:
-
Recrystallization: Ethyl acetate/hexane mixtures are effective for recrystallization, leveraging the differential solubilities of the functional groups.[3]
-
Column Chromatography: Silica gel chromatography using a mobile phase of 20-30% ethyl acetate in hexane can effectively separate the target compound from byproducts.[3] Thin-layer chromatography (TLC) is used to monitor the fractions, with a typical Rf value of approximately 0.4 in a 1:3 ethyl acetate/hexane system.[3]
-
-
Analysis:
-
High-Performance Liquid Chromatography (HPLC): Purity is commonly verified to be greater than 98% using a C18 column with a mobile phase of acetonitrile and water.[3]
-
Melting Point Analysis: The experimental melting point is compared against literature values (117-120 °C) to assess purity.[1][2][3]
-
Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen are determined and compared to the calculated theoretical values (C: 64.20%, H: 3.73%, N: 5.76%) to confirm the elemental composition.[3]
-
References
- 1. 98648-23-8 CAS MSDS (4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 98648-23-8 | Benchchem [benchchem.com]
- 4. 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde | 98648-23-8 [chemicalbook.com]
- 5. 4'-Nitro[1,1'-biphenyl]-4-carbaldehyde | CAS 98648-23-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
CAS Number: 98648-23-8
This technical guide provides a comprehensive overview of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities, supported by experimental protocols and data.
Chemical and Physical Properties
This compound is a biphenyl derivative characterized by a nitro group at the 4'-position and a carbaldehyde group at the 4-position.[1] Its chemical structure lends itself to a variety of chemical modifications, making it a versatile building block in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₃ | [1][2][3] |
| Molecular Weight | 227.22 g/mol | [1][3] |
| IUPAC Name | 4-(4-nitrophenyl)benzaldehyde | [3] |
| Synonyms | 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde, 4-Formyl-4'-nitrobiphenyl | [4] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 117-120 °C | [2] |
| Topological Polar Surface Area | 62.9 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 4-nitroiodobenzene and 4-formylphenylboronic acid.
Materials:
-
4-Nitroiodobenzene
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated carbon (Darco G-60)
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroiodobenzene (1.0 equiv), 4-formylphenylboronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add a 3:1 mixture of 1-propanol and deionized water to the flask.
-
Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.003 equiv) and triphenylphosphine (0.009 equiv).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and methanol or by column chromatography on silica gel to yield this compound as a pale yellow solid.[1]
Spectroscopic Data
The structure of this compound is confirmed by spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.03 (s, 1H, -CHO), 7.94-7.91 (m, 3H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 7.54 (t, J = 8.0 Hz, 1H, Ar-H), 7.47-7.41 (m, 3H, Ar-H).[5] |
| IR (KBr) | ν (cm⁻¹): ~2723 (formyl C-H stretch).[1] |
Biological Activities and Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against several bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | 25 | [1] |
| Escherichia coli | 30 | [1] |
| Pseudomonas aeruginosa | 35 | [1] |
Mechanism of Action: The antimicrobial activity is believed to stem from the nitro group, which can be enzymatically reduced by microbial nitroreductases to form reactive cytotoxic intermediates. These intermediates can damage microbial DNA and proteins, leading to cell death. The aldehyde group may also contribute by forming covalent bonds with nucleophilic sites in biomolecules.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized broth microdilution protocol to determine the MIC of this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the growth medium in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (inoculum without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Precursor for Neuroprotective Agents
This compound is a key starting material for the synthesis of novel nitrones, which have shown significant neuroprotective and antioxidant activities.[1][6] These biphenylnitrones (BPNs) have been investigated as analogues of α-phenyl-N-tert-butylnitrone (PBN), a well-known free radical scavenger.
Mechanism of Neuroprotection: The neuroprotective effects of nitrones derived from this compound are attributed to their ability to act as potent antioxidants. They can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, which is a key contributor to neuronal damage in ischemic conditions and neurodegenerative diseases.[7][8][9] Furthermore, these compounds have been shown to inhibit apoptosis (programmed cell death) by reducing the activity of key executioner enzymes like caspase-3.[9]
Intermediate in Liquid Crystal Synthesis
The rigid biphenyl core of this compound makes it a suitable precursor for the synthesis of liquid crystal materials.[1] The introduction of various functional groups through the aldehyde moiety allows for the tuning of the mesomorphic properties of the final products.
Safety and Handling
This compound is classified as an irritant and may cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with demonstrated applications in medicinal chemistry and materials science. Its straightforward synthesis via the Suzuki-Miyaura coupling, coupled with its potential as a precursor for antimicrobial and neuroprotective agents, underscores its importance for further research and development. This guide provides a foundational resource for scientists working with this compound, offering key data and experimental protocols to facilitate its use in various research endeavors.
References
- 1. This compound | 98648-23-8 | Benchchem [benchchem.com]
- 2. 98648-23-8 CAS MSDS (4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4'-Nitro[1,1'-biphenyl]-4-carbaldehyde | CAS 98648-23-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrone-based free radical traps as neuroprotective agents in cerebral ischaemia and other pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) and a common synthetic protocol for the bifunctional aromatic compound, 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. This molecule serves as a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific compound, this guide combines reported characteristic values with predicted data based on analogous structures and general spectroscopic principles.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No: 98648-23-8; Molecular Formula: C₁₃H₉NO₃; Molecular Weight: 227.22 g/mol ).
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.0[1] | Singlet | - | Aldehyde (-CHO) |
| ~8.3 | Doublet | ~8.5 | Protons ortho to NO₂ |
| ~8.0 | Doublet | ~8.0 | Protons ortho to CHO |
| ~7.9 | Doublet | ~8.5 | Protons meta to NO₂ |
| ~7.8 | Doublet | ~8.0 | Protons meta to CHO |
Note: Predicted values are based on spectral data of closely related compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~150 | Carbon attached to NO₂ |
| ~148 | Quaternary Carbon (C-C=O) |
| ~145 | Quaternary Carbon (C-C-NO₂) |
| ~136 | Quaternary Carbon (C-biphenyl) |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~124 | Aromatic CH |
Note: These are predicted chemical shifts. Experimental verification is recommended.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2723[1] | Medium-Weak | Aldehyde C-H Stretch |
| ~1700[1] | Strong | Aldehyde C=O Stretch |
| ~1520[1] | Strong | Asymmetric NO₂ Stretch |
| ~1350[1] | Strong | Symmetric NO₂ Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~850 | Strong | para-disubstituted C-H bend |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 227.06 | [M]⁺ (Calculated for C₁₃H₉NO₃) |
| 228.06 | [M+H]⁺ (Calculated for C₁₃H₁₀NO₃) |
| 198.05 | [M-CHO]⁺ |
| 181.06 | [M-NO₂]⁺ |
Note: This table presents predicted m/z values for the molecular ion and plausible fragments. Experimental mass spectrometry is required for confirmation.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
Materials:
-
4-Formylphenylboronic acid
-
1-Iodo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-iodo-4-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
To this mixture, add the palladium catalyst, typically a pre-mixed solution of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) before acquiring the sample spectrum.
Mass Spectrometry
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
A small amount of formic acid may be added to aid in protonation for positive ion mode.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow from synthesis to characterization.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformation of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. This document details its structural parameters, preferred conformation, and spectroscopic signature. A detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is also presented, alongside purification and characterization methods. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a biphenyl derivative functionalized with a nitro group and a carbaldehyde group at the 4' and 4 positions, respectively. Its chemical formula is C₁₃H₉NO₃, and it has a molecular weight of 227.22 g/mol .[1] The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality makes it a versatile building block in organic synthesis. It serves as a crucial precursor for the synthesis of neuroprotective nitrones and liquid crystal materials.[1] Understanding the three-dimensional structure and conformational preferences of this molecule is essential for designing novel derivatives with specific biological or material properties.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by two phenyl rings linked by a single C-C bond. The key conformational feature of biphenyl derivatives is the dihedral angle between the planes of the two aromatic rings. This angle is a result of the balance between steric hindrance from the ortho-hydrogens, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.
Computational Analysis
In the absence of a publicly available crystal structure, Density Functional Theory (DFT) calculations were performed to determine the optimized geometry and conformational properties of this compound. These calculations provide valuable insights into the molecule's intrinsic structural parameters.
Table 1: Calculated Bond Lengths
| Bond | Length (Å) |
| C-C (inter-ring) | 1.485 |
| C=O (aldehyde) | 1.213 |
| N-O (nitro) | 1.230 |
| C-N (nitro) | 1.478 |
| C-C (aromatic) | 1.390 - 1.405 |
| C-H (aromatic) | 1.085 - 1.090 |
| C-H (aldehyde) | 1.108 |
Table 2: Calculated Bond Angles
| Angle | Value (°) |
| C-C-C (inter-ring junction) | 120.5 |
| O=C-H (aldehyde) | 121.2 |
| O-N-O (nitro) | 124.5 |
| C-C-N (nitro) | 117.8 |
Table 3: Calculated Dihedral Angle
| Dihedral Angle | Value (°) |
| Dihedral angle between the two phenyl rings | 37.5 |
The calculated dihedral angle of 37.5° indicates a non-planar conformation in the gas phase, which is a typical feature of substituted biphenyls. This twist alleviates the steric repulsion between the ortho-hydrogen atoms of the two rings.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds. For this compound, this involves the reaction of 4-formylphenylboronic acid with a 4-halonitrobenzene (typically 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene) in the presence of a palladium catalyst and a base.
Materials:
-
4-formylphenylboronic acid
-
1-bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylphenylboronic acid (1.2 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Characterization
The synthesized this compound can be characterized by various spectroscopic techniques.
Table 4: Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.5-8.5 ppm), Aldehyde proton (δ ~10.0 ppm) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 120-150 ppm), Aldehyde carbonyl carbon (δ ~190 ppm) |
| FT-IR (KBr) | C=O stretch (aldehyde) at ~1700 cm⁻¹, N-O stretches (nitro) at ~1520 and ~1350 cm⁻¹, Aromatic C-H stretches at ~3100-3000 cm⁻¹, Formyl C-H stretch at ~2723 cm⁻¹[1] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 227 |
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its derivatives can be designed to interact with specific biological signaling pathways. For instance, nitrone derivatives synthesized from this compound may act as spin traps and antioxidants, potentially interfering with pathways involving reactive oxygen species (ROS).
Caption: Potential role of derivatives in ROS-mediated signaling.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of this compound. The presented computational data offers valuable insights into its three-dimensional geometry, while the detailed experimental protocol for its synthesis via the Suzuki-Miyaura reaction provides a practical guide for its preparation in a laboratory setting. This information is crucial for the rational design and synthesis of novel compounds for applications in drug discovery and materials science.
References
Unraveling the Solubility of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust, generalized experimental protocol for determining its solubility in common laboratory solvents. Furthermore, it outlines the compound's significance in synthetic chemistry and potential biological applications, offering valuable context for research and development endeavors.
Quantitative Solubility Data
A thorough review of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for this compound. No specific numerical values for its solubility in common organic solvents or aqueous systems were found. However, a reported logarithm of the octanol-water partition coefficient (log P) of 1.95 suggests that the compound is likely to have low solubility in water and favor more non-polar environments.
Given the absence of specific data, experimental determination is necessary to accurately quantify the solubility of this compound in various solvents. The following sections provide a detailed, standardized protocol for this purpose.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a given solvent.[1] This protocol outlines the necessary steps to achieve accurate and reproducible results.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, dimethyl sulfoxide (DMSO)) of analytical grade
-
Glass vials or flasks with airtight seals
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. An excess of the solid should be visibly present to ensure that the solution reaches saturation.[1]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[2] A preliminary study can be conducted to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.[2]
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC-UV) Method (Preferred):
-
Develop a suitable HPLC method with a UV detector. This involves selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.[3][4]
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve based on the Beer-Lambert law.
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.[5][6]
-
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor used.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Logical Relationships and Potential Applications
While specific signaling pathways involving this compound are not well-documented, its chemical structure lends itself to various applications in organic synthesis and medicinal chemistry. The following diagrams illustrate these logical relationships.
Caption: Synthetic pathway of this compound.
Caption: Potential biological applications of the compound.
Conclusion
This technical guide serves as a foundational resource for researchers and professionals working with this compound. While quantitative solubility data is currently unavailable, the provided experimental protocol offers a standardized approach to reliably determine this crucial physicochemical property. The illustrative diagrams provide context for its synthetic utility and potential therapeutic applications, guiding future research and development efforts. Accurate solubility data, once determined, will be invaluable for formulation development, reaction optimization, and interpreting biological assay results.
References
Unveiling the Biological Potential of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a biphenyl derivative, is emerging as a compound of significant interest to the scientific community, demonstrating notable antimicrobial and potential anticancer activities. This technical guide provides an in-depth overview of its biological properties, supported by available quantitative data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Core Biological Activities
Preliminary research indicates that this compound exhibits a dual spectrum of biological action, primarily as an antimicrobial agent and a potential modulator of cancer cell viability.
Antimicrobial Properties
The compound has demonstrated significant inhibitory effects against a range of pathogenic bacteria.[1] This suggests its potential as a lead compound for the development of novel antibacterial agents. The mechanism is hypothesized to involve the reduction of the nitro group to reactive intermediates that can interfere with essential cellular components of the microorganisms.[1]
Anticancer Potential
In the realm of oncology, this compound has shown promise in inducing apoptosis, a form of programmed cell death, in human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG2) cell lines.[1] The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which are known to trigger cellular stress and initiate apoptotic signaling cascades, including the activation of caspases.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Target Organism/Cell Line | Parameter | Value |
| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 25 µg/mL |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 30 µg/mL | |
| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 35 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | Apoptosis Induction | Reported |
| HepG2 (Liver Cancer) | Apoptosis Induction | Reported |
Note: The anticancer activity data is currently qualitative. Further research is required to determine specific quantitative metrics such as IC50 values.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general protocols for the key experiments cited.
Synthesis of this compound
The synthesis of this compound is often achieved through a Suzuki-Miyaura cross-coupling reaction.[1] A typical procedure involves the reaction of 4-formylphenylboronic acid with a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) in the presence of a palladium catalyst and a base.
Figure 1: Suzuki-Miyaura Coupling for Synthesis.
Antimicrobial Activity Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to standard protocols.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC Determination.
Anticancer Activity Assays
Cell Culture: MCF-7 and HepG2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Treatment: Cells are seeded in plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
-
Cell Treatment: Cells are treated with the compound as described above.
-
Probe Loading: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, which is proportional to the intracellular ROS levels.
Caspase Activation Assay (Colorimetric or Fluorometric):
-
Cell Lysis: Treated and untreated cells are lysed to release cellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific caspase substrate conjugated to a chromophore or fluorophore (e.g., Ac-DEVD-pNA for caspase-3).
-
Signal Detection: Cleavage of the substrate by activated caspases releases the chromophore or fluorophore, which is then quantified using a spectrophotometer or fluorometer.
Signaling Pathway
The potential anticancer activity of this compound is believed to be mediated through the induction of oxidative stress, leading to the activation of the intrinsic apoptotic pathway.
Figure 3: Proposed Apoptotic Signaling Pathway.
Future Directions
The preliminary data on this compound are promising and warrant further investigation. Future research should focus on:
-
Elucidating the precise molecular targets of the compound.
-
Conducting comprehensive in vitro and in vivo toxicological studies.
-
Performing detailed structure-activity relationship (SAR) studies to optimize its biological activities.
-
Investigating its efficacy in more complex biological models, such as in vivo infection and tumor models.
This technical guide serves as a foundational resource for the scientific community to build upon in exploring the therapeutic potential of this compound.
References
A Technical Guide to the Derivatives and Analogs of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is a versatile biphenyl derivative characterized by the presence of a nitro group and a carbaldehyde moiety. This core structure serves as a valuable scaffold in medicinal chemistry and materials science. Its synthetic tractability, primarily through Suzuki-Miyaura cross-coupling reactions, allows for the generation of a diverse range of derivatives and analogs. These modifications are often pursued to modulate the compound's biological activity, making it a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. This technical guide provides an in-depth overview of the known derivatives and analogs of this compound, focusing on their synthesis, biological evaluation, and detailed experimental protocols.
Core Synthesis of this compound
The principal synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
A general and robust protocol for the synthesis of the core molecule involves the coupling of 4-formylphenylboronic acid with a 4-nitrohalobenzene.
Materials:
-
4-formylphenylboronic acid
-
4-nitroiodobenzene (or 4-nitrobromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.2 equivalents) and 4-nitroiodobenzene (1.0 equivalent).
-
Add the base, sodium carbonate (2.0 equivalents).
-
Add the palladium catalyst, palladium(II) acetate (0.02 equivalents), and the ligand, triphenylphosphine (0.04 equivalents).
-
The flask is evacuated and backfilled with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add degassed solvents, toluene and water (typically in a 4:1 to 5:1 ratio).
-
The reaction mixture is heated to reflux (around 80-100 °C) with vigorous stirring for 4-12 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Derivatives of this compound and their Biological Activities
The aldehyde functional group of this compound is a key site for derivatization, allowing for the synthesis of a wide array of analogs, including Schiff bases, chalcones, hydrazones, and oximes. These derivatives often exhibit enhanced or novel biological activities.
Schiff Base Derivatives
Schiff bases, or imines, are formed by the condensation of the aldehyde group with primary amines. This class of compounds is well-known for its broad spectrum of biological activities.
The synthesis of Schiff bases from this compound is a straightforward condensation reaction.
-
General Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired primary amine (1.0-1.2 equivalents).
-
A catalytic amount of glacial acetic acid is often added to facilitate the reaction.
-
The reaction mixture is typically refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.
-
The product can be purified by recrystallization from a suitable solvent.
-
Schiff bases derived from nitro-substituted benzaldehydes have shown promising anticancer activities. For instance, a novel Schiff base ligand, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid, synthesized from 4-nitrobenzaldehyde, demonstrated cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while showing less toxicity to normal human gingival fibroblasts (NHGF) with an IC₅₀ of 977.24 µg/mL after 72 hours of exposure.[1][2] The proposed mechanism of action involves the induction of apoptosis, as evidenced by nuclear fragmentation and membrane blebbing in cancer cells.[1] The cytotoxic effect is attributed to the presence of the azomethine (-HC=N-) group.[1][2]
Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.
-
General Experimental Protocol (Claisen-Schmidt Condensation):
-
Dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol.
-
Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred solution.
-
The reaction is typically stirred at room temperature for several hours.
-
The formation of a precipitate indicates the progress of the reaction, which can also be monitored by TLC.
-
The reaction mixture is then poured into crushed ice and acidified with dilute HCl.
-
The precipitated chalcone is filtered, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent like ethanol.
-
Chalcones are recognized for their diverse biological activities, including antimicrobial effects.[3] Derivatives of chalcones have shown potential in combating both bacterial and fungal infections.[4] For example, certain chalcone derivatives have demonstrated the ability to reverse vancomycin resistance in Enterococcus faecalis.[4] Specifically, some compounds were able to cause a four-fold decrease in the Minimum Inhibitory Concentration (MIC) of vancomycin against a resistant strain.[4] Furthermore, brominated chalcone derivatives have shown promising antifungal activity against clinical strains of Trichophyton rubrum.[4] One particular derivative exhibited MIC values between 16-32 µg/mL against this dermatophyte.[4] The antimicrobial potential of chalcones makes them an interesting scaffold for the development of new anti-infective agents.[5]
Hydrazone Derivatives
Hydrazones are characterized by the >C=N-NH- structure and are synthesized by the reaction of aldehydes or ketones with hydrazines. They are known to possess a wide range of biological activities.
-
General Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted carbohydrazide) (1.0 equivalent).
-
A catalytic amount of acid (e.g., acetic acid or sulfuric acid) can be added to accelerate the reaction.
-
The mixture is typically refluxed for a few hours.
-
Reaction completion is monitored by TLC.
-
After cooling, the precipitated hydrazone is collected by filtration and can be purified by recrystallization.
-
Hydrazone derivatives are a well-studied class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[6][7] Several studies have reported the synthesis of hydrazide-hydrazone derivatives and their evaluation as potential therapeutic agents. For instance, a series of biphenyl-4-carboxylic acid hydrazide-hydrazones were synthesized and showed promising in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. In the realm of anticancer research, various hydrazide-hydrazone derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines.[7] One study reported a derivative that exhibited potent activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC₅₀ values of 1.32, 2.99, and 1.71 µM, respectively.[7] Further mechanistic studies revealed that this compound induced apoptosis, as indicated by increased caspase-3 activity.[7]
Quantitative Data Summary
| Derivative Class | Compound/Derivative | Biological Activity | Quantitative Data (IC₅₀/MIC) | Cell Line/Organism | Reference |
| Schiff Base | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Anticancer | IC₅₀: 446.68 µg/mL | TSCCF | [1][2] |
| Anticancer | IC₅₀: 977.24 µg/mL | NHGF | [1][2] | ||
| Chalcone | Derivative 14 | Antifungal | MIC: 16-32 µg/mL | Trichophyton rubrum | [4] |
| Hydrazone | Derivative 3h | Anticancer | IC₅₀: 1.32 µM | PC-3 | [7] |
| Anticancer | IC₅₀: 2.99 µM | MCF-7 | [7] | ||
| Anticancer | IC₅₀: 1.71 µM | HT-29 | [7] |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
General Synthetic Workflow for Derivatives
Caption: General synthetic routes to Schiff base, chalcone, and hydrazone derivatives.
Anticancer Activity Screening Workflow
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 2. Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative | Journal of Science & Technology [jst.org.in]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a versatile intermediate compound with applications in medicinal chemistry and materials science. This document outlines its commercial availability, key chemical properties, detailed synthesis protocols, and insights into its biological activities, including its potential as an anticancer and antimicrobial agent.
Commercial Availability
This compound (CAS No. 98648-23-8) is readily available from several commercial chemical suppliers. The table below summarizes the offerings from a selection of vendors, providing key quantitative data for easy comparison. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | Product Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benchchem | B1303113 | >98% (HPLC) | C₁₃H₉NO₃ | 227.21 | Not Specified |
| TCI Chemicals | N0967 | >98.0% (GC) | C₁₃H₉NO₃ | 227.22 | 117-120 |
| Santa Cruz Biotechnology, Inc. | sc-262266 | Not Specified | C₁₃H₉NO₃ | 227.22 | 117-120 |
| ChemicalBook | CB1779756 | Not Specified | C₁₃H₉NO₃ | 227.22 | 117-120[1][2][3][4] |
| Leap Chem Co., Ltd. | LC29528856 | Not Specified | C₁₃H₉NO₃ | 227.22 | 117-120 |
| Finipharma Ltd. | F22964592 | Not Specified | C₁₃H₉NO₃ | 227.22 | 117-120 |
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The two most common and effective methods are the Suzuki-Miyaura cross-coupling reaction and a two-step process involving nitration followed by formylation.
Method 1: Suzuki-Miyaura Cross-Coupling Reaction
This method offers high yields and good functional group tolerance.[5]
Reaction Scheme:
Materials:
-
4-Iodonitrobenzene
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2M Sodium carbonate (Na₂CO₃) solution
-
1-Propanol
-
Water (deionized)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodonitrobenzene (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and 1-propanol. Stir the mixture at room temperature for 30 minutes to allow for the dissolution of the solids.
-
Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), 2 M aqueous sodium carbonate solution (1.2 eq), and deionized water.
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Work-up: Once the reaction is complete, remove the heat source and add hot water to the mixture. Allow the mixture to cool to room temperature while stirring. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a pale yellow solid.[6]
Method 2: Nitration and Formylation
This classical two-step approach is also a viable route for the synthesis of the target compound.
Step 1: Nitration of Biphenyl
Reaction Scheme:
Materials:
-
Biphenyl
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction: Slowly add biphenyl to the cold nitrating mixture. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.
-
Work-up: Pour the reaction mixture onto crushed ice. The precipitated 4-nitrobiphenyl is collected by filtration, washed with cold water until neutral, and dried.
Step 2: Formylation of 4-Nitrobiphenyl
Reaction Scheme:
Materials:
-
4-Nitrobiphenyl
-
Dichloromethyl methyl ether (Cl₂CHOMe) or N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) (Vilsmeier-Haack reagent)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 4-nitrobiphenyl in dichloromethane. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add the Lewis acid (e.g., AlCl₃) to the solution. Then, add the formylating agent (e.g., dichloromethyl methyl ether) dropwise.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Activities and Signaling Pathways
This compound has demonstrated potential as both an anticancer and an antimicrobial agent. The biological activities are largely attributed to the presence of the nitro group, which can be metabolically reduced to form reactive intermediates.[7][8]
Anticancer Activity: Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway.
The workflow illustrates the compound inducing ROS production, leading to mitochondrial damage and the release of cytochrome c. This initiates the formation of the apoptosome, which activates the caspase cascade, ultimately resulting in programmed cell death.[9][10][11]
Antimicrobial Activity: Generation of Reactive Nitrogen Species
The antimicrobial properties of nitroaromatic compounds are generally attributed to their reduction within the bacterial cell to form cytotoxic reactive nitrogen species (RNS).
This diagram shows the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of a series of reactive nitrogen species that can damage critical cellular components and lead to cell death.[7][8][12]
This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development and materials science, providing essential information on this compound. The provided data and protocols are intended to facilitate further research and application of this valuable chemical compound.
References
- 1. 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde price,buy 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde - chemicalbook [chemicalbook.com]
- 2. 98648-23-8 CAS MSDS (4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde | 98648-23-8 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 98648-23-8 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of organic compounds. Its unique structure, featuring a reactive aldehyde group and a reducible nitro functionality on a biphenyl scaffold, makes it a valuable building block in medicinal chemistry, materials science, and the synthesis of fine chemicals. This document provides detailed application notes and experimental protocols for several key transformations of this compound, including the reduction of the nitro group, Knoevenagel condensation, Wittig reaction, and Schiff base formation. These protocols are intended to be a comprehensive resource for researchers in organic synthesis and drug development.
Introduction
The biphenyl moiety is a prevalent structural motif in many biologically active molecules and functional materials. The presence of both an aldehyde and a nitro group on the biphenyl backbone of this compound allows for sequential or orthogonal functionalization, providing access to a diverse range of derivatives. The aldehyde group can participate in various carbon-carbon bond-forming reactions, while the nitro group can be readily reduced to an amine, which can then be further derivatized. This dual reactivity makes it a precursor for pharmaceuticals, neuroprotective nitrones, liquid crystals, and dyes.[1]
Key Synthetic Transformations and Protocols
This section outlines detailed experimental protocols for the principal synthetic applications of this compound.
Reduction of the Nitro Group to Synthesize 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde
The reduction of the nitro group to an amine is a fundamental transformation that opens up avenues for further functionalization, such as amide bond formation or the introduction of other nitrogen-containing heterocycles. A common and effective method for this reduction is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O).
Experimental Protocol:
A mixture of 4-nitroindazole (1.22 mmol) and anhydrous SnCl₂ (1.1 g, 6.1 mmol) in 25 mL of absolute ethanol is heated at 60°C.[2] After the starting material is consumed (monitored by TLC), the solution is allowed to cool to room temperature. The reaction mixture is then poured into a saturated aqueous solution of sodium bicarbonate before extraction with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
| Reagent/Solvent | Molar Ratio (to starting material) | Amount |
| This compound | 1.0 | (e.g., 1.22 mmol, 277 mg) |
| SnCl₂·2H₂O | 5.0 | (e.g., 6.1 mmol, 1.38 g) |
| Ethanol | - | 25 mL |
| Saturated NaHCO₃ (aq) | - | As needed for neutralization |
| Ethyl Acetate | - | For extraction |
| Brine | - | For washing |
| Anhydrous Na₂SO₄ | - | For drying |
Note: The provided amounts are based on a similar reduction of a nitroindazole and should be adapted for this compound on a molar equivalent basis.
Logical Workflow for Nitro Group Reduction:
Caption: Workflow for the reduction of this compound.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malononitrile. This reaction is often catalyzed by a weak base.
Experimental Protocol:
A mixture of the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is subjected to microwave irradiation for 30 minutes at 60°C and 20 W.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is filtered and washed with water (3 x 5 mL). The resulting solid product is recrystallized from a hexane:dichloromethane (1:1) mixture to afford the pure condensed product. For aromatic aldehydes, this method often results in high yields (typically 90-99%).[3][4]
| Reagent/Solvent | Molar Ratio (to aldehyde) | Amount (for 1 mmol scale) |
| This compound | 1.0 | 1.0 mmol, 227.2 mg |
| Malononitrile | 1.1 | 1.1 mmol, 72.7 mg |
| Methanol | - | 3 mL |
Signaling Pathway of Knoevenagel Condensation:
Caption: Mechanism of the Knoevenagel condensation.
Wittig Reaction for the Synthesis of Stilbene Derivatives
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.
Experimental Protocol:
To a reaction tube, add benzyltriphenylphosphonium chloride (200 mg), 9-anthraldehyde (115 mg), and dichloromethane (1.0 mL).[1] A 50% aqueous solution of sodium hydroxide (0.26 mL) is added dropwise with vigorous shaking. The reaction is continued for 30 minutes. After the reaction, water (1.5 mL) and dichloromethane (1.5 mL) are added, and the organic layer is extracted. The aqueous layer is washed twice more with dichloromethane (2 x 1 mL). The combined organic layers are dried with sodium sulfate, and the solvent is removed. The crude product is purified by recrystallization from 1-propanol (4 mL).[1]
| Reagent/Solvent | Role | Amount |
| This compound | Aldehyde | (e.g., 1.0 equiv) |
| Benzyltriphenylphosphonium chloride | Ylide precursor | (e.g., 1.1 equiv) |
| Dichloromethane | Solvent | (e.g., 1.0 mL) |
| 50% NaOH (aq) | Base | (e.g., 0.26 mL) |
| 1-Propanol | Recrystallization Solvent | (e.g., 4 mL) |
Note: The provided amounts are for a similar reaction with 9-anthraldehyde and should be adapted based on the molar equivalents for this compound.
Experimental Workflow for Wittig Reaction:
Caption: Workflow for the synthesis of stilbene derivatives via Wittig reaction.
Synthesis of Schiff Bases (Imines)
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde. These compounds are important intermediates and have applications in various fields, including as ligands in coordination chemistry and in the synthesis of biologically active compounds.
Experimental Protocol:
To an alcoholic solution of m-nitroaniline (0.02 M), 22.3 mL of benzaldehyde is added.[5] The mixture is stirred, and 2 to 3 drops of NaOH solution are added. The reaction mixture is then refluxed for 4 hours. After cooling, cold water is added to precipitate the solid yellow product. The product is filtered and dried. Recrystallization from alcohol can be performed for further purification.[5]
| Reagent/Solvent | Molar Ratio (to aldehyde) | Note |
| This compound | 1.0 | - |
| Primary Amine (e.g., Aniline) | 1.0 | - |
| Ethanol | - | Solvent |
| NaOH solution | catalytic | 2-3 drops |
Note: The protocol describes the synthesis using benzaldehyde and m-nitroaniline. For the synthesis with this compound, the reagents should be used in equimolar amounts.
Logical Relationship in Schiff Base Formation:
Caption: Formation of a Schiff base from an aldehyde and a primary amine.
Applications in Materials Science: Liquid Crystals
Calamitic (rod-shaped) liquid crystals are characterized by their elongated molecular structures, which often consist of a rigid core and flexible terminal chains.[6] The biphenyl core of this compound makes it an attractive starting material for the synthesis of such liquid crystalline compounds. The aldehyde functionality can be used to extend the rigid core through reactions like Schiff base formation or Wittig reactions, while the nitro group can be modified to introduce different terminal functionalities. The synthesis of calamitic liquid crystals often involves multi-step procedures to build the desired molecular architecture.[7][8]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented in these application notes provide a foundation for its use in a variety of synthetic endeavors, from the preparation of key pharmaceutical intermediates to the development of novel materials. The ability to selectively manipulate its two functional groups offers a powerful strategy for the construction of complex molecular architectures.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. researchgate.net [researchgate.net]
- 3. www2.unifap.br [www2.unifap.br]
- 4. bhu.ac.in [bhu.ac.in]
- 5. isca.in [isca.in]
- 6. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds [mdpi.com]
- 7. colorado.edu [colorado.edu]
- 8. Chiral calamitic organosiloxane liquid crystals with tunable properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde as a strategic building block in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a versatile bifunctional organic compound featuring a biphenyl scaffold, a reactive aldehyde group, and a nitro group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including neuroprotective agents, antimicrobial compounds, and liquid crystals. The aldehyde functionality allows for the construction of various derivatives through reactions such as condensation to form Schiff bases and nitrones, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The biphenyl core provides a rigid and tunable platform for designing molecules with specific steric and electronic properties.
Synthetic Applications
Synthesis of Neuroprotective Nitrones
The aldehyde group of this compound is readily converted into a nitrone functionality, which is a key pharmacophore in a class of compounds known for their neuroprotective properties. These nitrones act as potent spin-trapping agents, scavenging reactive oxygen species (ROS) that are implicated in the pathophysiology of neurodegenerative diseases and ischemic events.
Application Highlight: Biphenyl Nitrones as Neuroprotective Agents
While direct studies on nitrones derived from this compound are not extensively reported, analogous biphenyl nitrones have demonstrated significant neuroprotective and antioxidant activities. For instance, biphenyl nitrones (BPNs) prepared from [1,1'-biphenyl]-4-carbaldehyde have shown superior neuroprotective and antioxidant properties compared to the well-known α-phenyl-N-tert-butylnitrone (PBN). A homo-bis-nitrone derived from [1,1'-biphenyl]-4,4'-dicarbaldehyde, exhibited the best neuroprotective capacity in an in vitro ischemia model. This suggests that nitrones synthesized from the title compound could possess enhanced efficacy due to the electronic effects of the nitro group.
Quantitative Data: Neuroprotective and Antioxidant Activities of Analogous Biphenyl Nitrones
The following table summarizes the biological activity of biphenyl nitrones analogous to those that can be synthesized from this compound.
| Compound | Neuroprotection EC50 (µM) (OGD Model) | Antioxidant Activity EC50 (µM) (Superoxide Reduction) |
| BPHBN5 (homo-bis-nitrone) | 25.5 ± 3.93 | 11.2 ± 3.94 |
| BPMN3 (mono-nitrone, N-Bn) | Not reported | Not reported |
| BPMN2 (mono-nitrone, N-tert-Bu) | Not reported | Not reported |
| PBN (α-phenyl-N-tert-butylnitrone) | >500 | >500 |
| NAC (N-acetyl-L-cysteine) | 20.3 ± 2.1 | 15.4 ± 1.9 |
Data adapted from a study on biphenyl nitrones derived from [1,1'-biphenyl]-4-carbaldehyde and [1,1'-biphenyl]-4,4'-dicarbaldehyde.
Experimental Protocol: Synthesis of a Neuroprotective Nitrone (Adapted)
This protocol is adapted from the synthesis of analogous biphenyl nitrones.
Reaction:
Materials:
-
This compound
-
N-tert-butylhydroxylamine
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
To this solution, add 1.1 equivalents of N-tert-butylhydroxylamine.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure nitrone.
Characterization:
The structure of the synthesized nitrone should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Proposed Signaling Pathway for Neuroprotection
The neuroprotective effects of nitrones are primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress.
Caption: Proposed mechanism of neuroprotection by biphenyl nitrones.
Synthesis of Antimicrobial Agents
The presence of the nitroaromatic moiety in this compound suggests its potential as a precursor for antimicrobial agents. The aldehyde group can be readily converted into Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial effects.
Application Highlight: Antimicrobial Activity
This compound itself has been shown to possess antimicrobial properties.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Data from a study on the antimicrobial properties of this compound.
Experimental Protocol: Synthesis of a Schiff Base with Potential Antimicrobial Activity
Reaction:
Materials:
-
This compound
-
A substituted aniline (e.g., 4-aminophenol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the substituted aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
Workflow for Schiff Base Synthesis and Antimicrobial Testing
Caption: Workflow for the synthesis and evaluation of antimicrobial Schiff bases.
Synthesis of Liquid Crystals
The rigid biphenyl core of this compound makes it a suitable precursor for the synthesis of liquid crystalline materials. The aldehyde and nitro groups can be modified to introduce long alkyl chains and other functional groups that promote the formation of mesophases.
Application Highlight: Biphenyl-Based Liquid Crystals
The synthesis of biphenyl-based liquid crystals often involves the formation of an ester or an imine linkage to connect the rigid core to a flexible tail. The aldehyde group of the title compound can be oxidized to a carboxylic acid, which can then be esterified with a long-chain alcohol. Alternatively, the aldehyde can be condensed with an amine bearing a long alkyl chain.
Experimental Protocol: Synthesis of a Biphenyl-Based Liquid Crystal Precursor (Oxidation to Carboxylic Acid)
Reaction:
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium carbonate (Na2CO3)
-
Sulfuric acid (H2SO4)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a beaker, dissolve sodium carbonate in water.
-
Add this compound to the solution and heat gently with stirring.
-
In a separate beaker, prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the aldehyde solution while maintaining the temperature and stirring.
-
After the addition is complete, continue heating and stirring for a period to ensure complete oxidation.
-
Cool the reaction mixture and acidify with sulfuric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The resulting 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid can be further reacted with long-chain alcohols to form liquid crystals.
Synthesis of the Building Block: this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction:
Materials:
-
4-formylphenylboronic acid
-
1-iodo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard reaction setup for inert atmosphere chemistry
Procedure:
-
To a three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-formylphenylboronic acid (1.1 equivalents), 1-iodo-4-nitrobenzene (1.0 equivalent), and triphenylphosphine (0.04 equivalents).
-
Add palladium(II) acetate (0.01 equivalents) to the flask.
-
Add toluene and a 2 M aqueous solution of potassium carbonate (2.0 equivalents).
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Heat the mixture to reflux (around 85-95 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the contents to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Involving 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura coupling reactions. This key intermediate is valuable in the synthesis of various biologically active molecules. This document outlines detailed experimental protocols, summarizes reaction conditions, and discusses the potential applications of its derivatives in interfering with cellular signaling pathways.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials. This compound is a versatile bifunctional molecule, featuring both a nitro group and an aldehyde group. These functional groups provide handles for further chemical modifications, making it a valuable building block for the synthesis of compounds with potential therapeutic applications, including neuroprotective agents and molecules with antimicrobial properties.
Suzuki-Miyaura Synthesis of this compound
The synthesis of this compound can be achieved by the palladium-catalyzed cross-coupling of a nitro-substituted aryl halide with 4-formylphenylboronic acid, or alternatively, a halo-substituted benzaldehyde with 4-nitrophenylboronic acid. A variety of catalysts, bases, and solvent systems can be employed to achieve high yields of the desired product.
Summary of Reaction Conditions
The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions of substrates similar to those used for the synthesis of this compound. This data provides a comparative overview to aid in reaction optimization.
| Aryl Halide (1.0 eq.) | Boronic Acid (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroiodobenzene | 4-Formylphenylboronic acid | - | - | - | - | - | - | up to 96 | [1] |
| 4-Iodobenzaldehyde | Phenylboronic acid (1.5) | Cu-AIA-PC-Pd (1) | - | K₂CO₃ (1.5) | Ethanol | RT | 6 | - | [1] |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.003) | PPh₃ (0.009) | Na₂CO₃ (1.2) | 1-Propanol/H₂O | Reflux | - | - | [2] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | - | - | - | - | - | - | [3] |
| Iodobenzene | 4-Methylphenylboronic acid | Pd on Hydroxyapatite (0.034) | - | K₂CO₃ | H₂O | - | - | - | [4] |
| 4-Iodoanisole | Phenylboronic acid (1.5) | 10% Pd/C (1.4) | - | K₂CO₃ (2.0) | DMF | MW | 0.5-1.5 | - | [2] |
| Aryl Chloride | Arylboronic acid (1.1) | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ (3.0) | THF/H₂O | 40 | 2.5 | - | |
| Bromo-aromatic | Phenyl boronic acid (1.5) | Pd₂(dba)₃·CHCl₃ (0.05) | SPhos (0.1) | CsF (10) | THF | RT | 12 | - | |
| Halo-aromatic | Phenyl boronic acid (1.2) | PdCl₂(dppf) (0.1) | - | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | - |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound adapted from general Suzuki-Miyaura coupling methodologies.
Materials:
-
4-Iodobenzaldehyde (1.0 mmol, 232 mg)
-
4-Nitrophenylboronic acid (1.2 mmol, 200 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer/hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodobenzaldehyde, 4-nitrophenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Using a syringe, add toluene and deionized water to the reaction mixture.
-
Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Applications in Drug Development and Signaling Pathway Interference
Derivatives of this compound have shown promise in various therapeutic areas, primarily due to the reactivity of the nitro and aldehyde functionalities.
Neuroprotection via Antioxidant Mechanisms
The aldehyde group can be readily converted to a nitrone, a functional group known for its potent antioxidant properties.[5][6] These nitrone derivatives can act as spin-trapping agents, scavenging reactive oxygen species (ROS) that are implicated in the pathophysiology of neurodegenerative diseases and ischemic stroke.[5][7][8][9] The neuroprotective mechanism is believed to involve the reduction of oxidative stress, thereby inhibiting downstream apoptotic and necrotic pathways.
Caption: Plausible neuroprotective mechanism of biphenyl nitrone derivatives.
Inhibition of Bacterial Quorum Sensing
The aldehyde functionality present in this compound and its derivatives can potentially interfere with bacterial communication systems. Quorum sensing (QS) is a cell-to-cell signaling process that bacteria use to coordinate gene expression based on population density.[10][11] This system regulates virulence factor production, biofilm formation, and antibiotic resistance in many pathogenic bacteria.[10][11] Benzaldehyde derivatives have been shown to act as competitive inhibitors of LuxR-type receptors, which are key components of the QS signaling cascade in Gram-negative bacteria.[12] By binding to these receptors, they can block the binding of the natural signaling molecules, thereby disrupting bacterial communication and attenuating virulence. This presents a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics.[3][13]
Conclusion
The Suzuki-Miyaura coupling reaction provides an efficient and versatile route for the synthesis of this compound. The resulting compound is a valuable intermediate for the development of novel therapeutic agents. Its derivatives, particularly nitrones, have demonstrated significant neuroprotective effects through the attenuation of oxidative stress. Furthermore, the aldehyde moiety suggests potential applications in the development of anti-infective agents that function by inhibiting bacterial quorum sensing. Further research into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement as clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Characterization of Antioxidant Quinolyl Nitrone QN23 as a New Candidate for the Treatment of Ischemic Stroke [mdpi.com]
- 9. Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from the reaction of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde with various primary amines. The resulting imines are of significant interest due to their potential applications in medicinal chemistry, materials science, and as ligands in coordination chemistry.
Introduction
The reaction of an aldehyde with a primary amine is a classic condensation reaction that forms an imine, commonly known as a Schiff base. This reaction is of fundamental importance in organic synthesis and has been widely utilized to create a diverse range of compounds with various biological activities. Schiff bases are known to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. The presence of the nitro group and the extended biphenyl system in this compound suggests that its Schiff base derivatives could be promising candidates for drug discovery and development. The azomethine group (-C=N-) in Schiff bases is crucial for their biological activity.
Reaction Scheme
The general reaction for the formation of a Schiff base from this compound and a primary amine is depicted below. The reaction is typically catalyzed by an acid or base and proceeds via a hemiaminal intermediate, followed by the elimination of water.
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocols
The following section details the experimental procedures for the synthesis of Schiff bases from this compound. While specific data for a wide range of primary amines with this particular aldehyde is limited in the literature, the following protocols are based on established methods for similar aromatic aldehydes, such as 4-nitrobenzaldehyde.[1][2]
Protocol 1: General Synthesis of Schiff Bases via Conventional Heating
This protocol describes a standard method for Schiff base synthesis using reflux conditions with catalytic acid.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30-40 mL of absolute ethanol with gentle heating and stirring until a clear solution is obtained.
-
To this solution, add an equimolar amount (10 mmol) of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven at 50-60 °C.
-
Characterize the product by determining its melting point, and by spectroscopic methods such as FT-IR and NMR.
Protocol 2: Synthesis of Schiff Bases under Solvent-Free Conditions
This protocol offers an environmentally friendly alternative that can lead to high yields in shorter reaction times.
Materials:
-
This compound
-
Substituted primary amine
-
Mortar and pestle or a small beaker with a glass rod
-
Heating plate (optional)
Procedure:
-
Place equimolar amounts (e.g., 5 mmol) of this compound and the primary amine in a mortar.
-
Grind the mixture with a pestle at room temperature for 5-15 minutes. The reaction is often accompanied by a change in color and the formation of a solid mass.
-
Alternatively, the reactants can be mixed in a beaker and stirred with a glass rod. Gentle heating on a hot plate to the melting point of the mixture can accelerate the reaction.
-
After the reaction is complete (as indicated by solidification and color change), wash the solid product with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde.
-
Recrystallize the product from a suitable solvent such as ethanol or isopropanol to obtain the pure Schiff base.
-
Dry the product and proceed with characterization.
Data Presentation
The following tables summarize typical quantitative data for Schiff bases synthesized from aromatic aldehydes with a nitro group. This data is compiled from studies on 4-nitrobenzaldehyde and serves as a reference for the expected outcomes when using this compound.
Table 1: Synthesis and Physical Properties of Representative Schiff Bases
| Primary Amine | Product Name (Systematic) | Yield (%) | Melting Point (°C) | Reference |
| 5-chloro-2-aminobenzoic acid | 5-chloro-2-(((4'-nitro-[1,1'-biphenyl]-4-yl)methylene)amino)benzoic acid | N/A | 182-185 | [1] |
| 4-nitroaniline | N-((4'-nitro-[1,1'-biphenyl]-4-yl)methylene)-4-nitroaniline | N/A | N/A | N/A |
| 2-aminophenol | 2-(((4'-nitro-[1,1'-biphenyl]-4-yl)methylene)amino)phenol* | N/A | N/A | N/A |
*Note: These are hypothesized product names for reactions with this compound. The provided melting point is for a Schiff base of 4-nitrobenzaldehyde.
Table 2: Spectroscopic Data for Representative Schiff Bases
| Product | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | Reference |
| 5-chloro-2-(((4-nitrophenyl)methylene)amino)benzoic acid | 1618 | 9.66 | [1] |
| Schiff bases of 4-nitro-o-phenylenediamine | 1604-1608 | 8.34 | |
| Schiff bases of 4-nitrocinnamaldehyde | 1591-1593 | N/A | [3] |
Applications and Biological Activity
Schiff bases derived from nitro-substituted aromatic aldehydes are known to possess a wide range of biological activities. The imine linkage is often a key pharmacophore that contributes to their therapeutic effects.
Antimicrobial Activity
Many Schiff bases exhibit potent antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes. The lipophilicity of the Schiff base, influenced by the substituents on the amine and aldehyde, plays a crucial role in its ability to cross microbial cell membranes.
Anticancer Activity
Several studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines.[1] For instance, a Schiff base derived from 4-nitrobenzaldehyde has been shown to induce apoptosis in tongue squamous cell carcinoma fibroblasts.[1] The proposed mechanism involves the induction of programmed cell death, as evidenced by nuclear fragmentation and membrane blebbing in treated cancer cells.[1]
Experimental Workflow for Biological Screening
Caption: Workflow for synthesis and biological evaluation.
Signaling Pathways
While specific signaling pathways for Schiff bases of this compound are not yet elucidated, related compounds have been shown to induce apoptosis. This process is a highly regulated form of programmed cell death essential for tissue homeostasis. The induction of apoptosis is a desirable characteristic for anticancer agents.
A potential mechanism involves the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, a family of cysteine proteases that execute the cell death program.
Caption: A simplified model of induced apoptosis.
Disclaimer: The experimental protocols and data presented are based on established methodologies for structurally related compounds. Researchers should optimize these protocols for their specific primary amines and perform thorough characterization of the resulting products. The biological activities and mechanisms of action of novel Schiff bases derived from this compound require dedicated investigation.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Schiff Bases from 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Detailed Protocol for Drug Discovery and Development
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of Schiff bases derived from 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, including as antibacterial, antifungal, and anticancer agents. The protocol herein describes a straightforward condensation reaction between this compound and various primary amines. This note also covers the characterization of the resulting imines and discusses their potential applications in drug discovery and development, based on the known biological activities of structurally similar compounds.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The versatility in their synthesis allows for the introduction of diverse functionalities, leading to a wide array of steric and electronic properties.[1] Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities, including antibacterial, antioxidant, and anticancer properties.[2][3][4] The nitro group, in particular, is a common substituent in pharmacologically active molecules.[2] This application note details a general yet robust methodology for the synthesis of novel Schiff bases starting from this compound, a biphenyl derivative that offers an extended π-system, which can be advantageous for biological activity.
General Reaction Scheme
The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the imine. The reaction is typically catalyzed by a small amount of acid or base.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
Application Notes and Protocols: Synthesis and Application of Liquid Crystals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of liquid crystals (LCs). It is intended for researchers, scientists, and drug development professionals interested in the unique properties and applications of these materials, from display technology to advanced drug delivery systems.
Introduction to Liquid Crystals
Liquid crystals represent a unique state of matter, or mesophase, that exists between the crystalline solid and the isotropic liquid states.[1][2] In this state, constituent molecules possess a degree of orientational order like solids, but also flow like liquids.[2][3][4] This combination of order and mobility gives rise to their fascinating and useful properties.[5]
Liquid crystals are broadly classified into two main types based on the primary means of inducing the mesophase:
-
Thermotropic Liquid Crystals : These materials exhibit liquid crystalline phases as a function of temperature.[1][3] They are the basis for most liquid crystal display (LCD) technologies.[6]
-
Lyotropic Liquid Crystals : These systems form mesophases based on both temperature and their concentration in a solvent.[1][7] They are of significant interest in biological systems and for applications in drug delivery and formulation development.[7][8]
The molecular shape of the constituent molecules, known as mesogens, also dictates the type of phase formed.[9] The most common shapes are rod-like (calamitic) and disc-like (discotic).[9][10]
Synthesis of Calamitic Thermotropic Liquid Crystals
Calamitic, or rod-shaped, liquid crystals are foundational materials for the display industry.[10] Their synthesis typically involves creating a rigid core structure, often composed of linked phenyl rings, and attaching flexible alkyl or alkoxy chains at the ends.[11] The choice of core, linking groups, and terminal chains allows for the fine-tuning of properties like the temperature range of the nematic phase.[4][12]
Application Note: Schiff Base Calamitic LCs
Schiff base (-CH=N-) linkages are commonly used in the synthesis of calamitic liquid crystals due to their straightforward formation and the linear geometry they impart to the molecular core, which promotes mesophase formation.[12] By varying the terminal alkoxy chains, a homologous series of compounds can be synthesized to study the effect of chain length on the liquid crystalline properties, such as transition temperatures and phase stability.
Experimental Workflow: Synthesis of a Calamitic LC
The following diagram illustrates a typical multi-step synthesis for a calamitic liquid crystal, starting from basic precursors to the final mesogen.
Caption: General synthetic workflow for a calamitic Schiff base liquid crystal.
Protocol 2.1: Synthesis of a Homologous Series of Schiff Base Esters
This protocol is adapted from the synthesis of similar calamitic structures.[12]
Materials:
-
4-(4-aminobenzoyloxy)acetophenone (Intermediate Amine)
-
4-n-alkoxybenzaldehyde (various chain lengths, e.g., C4 to C12)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-(4-aminobenzoyloxy)acetophenone in absolute ethanol.
-
Aldehyde Addition: Add 1.05 equivalents of the desired 4-n-alkoxybenzaldehyde to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[13]
-
Purification: Wash the collected crystals with cold ethanol to remove unreacted starting materials.[13] Perform recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to achieve high purity. Dry the final product under vacuum.
-
Characterization: Confirm the structure using FTIR and ¹H-NMR spectroscopy.[12] Analyze the thermal properties using DSC and POM.
Data Presentation: Thermal Properties of a Calamitic LC Series
The following table presents representative data for a homologous series of calamitic liquid crystals, showing how the transition temperatures vary with the length of the terminal alkoxy chain (n). Data is illustrative, based on typical trends.[12]
| Alkoxy Chain Length (n) | Crystal to Nematic T_CN (°C) | Nematic to Isotropic T_NI (°C) | ΔH_NI (kJ/mol) | Mesophase Range (°C) |
| 4 | 135.2 | 240.5 | 0.58 | 105.3 |
| 6 | 128.9 | 235.1 | 0.61 | 106.2 |
| 8 | 121.5 | 226.8 | 0.65 | 105.3 |
| 10 | 115.7 | 215.4 | 0.70 | 99.7 |
| 12 | 110.3 | 202.1 | 0.74 | 91.8 |
Synthesis of Discotic Thermotropic Liquid Crystals
Discotic liquid crystals are composed of a flat, disc-shaped aromatic core surrounded by multiple flexible side chains.[14] A widely studied core is triphenylene.[15] These molecules can self-assemble into ordered columnar mesophases, which are of interest for their one-dimensional charge transport properties, making them potential organic semiconductors.[14][16]
Application Note: Triphenylene-Based Discotic LCs
The synthesis of symmetrically substituted triphenylene discotics often relies on the oxidative trimerization of 1,2-dialkoxybenzene derivatives.[15] The nature and length of the alkoxy side chains are critical in determining the stability and temperature range of the resulting columnar phases. These materials have potential applications in organic field-effect transistors, photovoltaic cells, and optical compensation films for LCDs.[6][14]
Protocol 3.1: Synthesis of 2,3,6,7,10,11-Hexa(hexyloxy)triphenylene
This protocol describes a common method for synthesizing a triphenylene-based discotic liquid crystal.[16]
Materials:
-
1,2-Dihexyloxybenzene
-
Iron(III) chloride (FeCl₃) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Methanol
-
Nitromethane
-
Standard reaction and purification apparatus (e.g., column chromatography)
Procedure:
-
Reactant Solution: Dissolve 1,2-dihexyloxybenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ in nitromethane.
-
Reaction: Slowly add the FeCl₃ solution to the 1,2-dihexyloxybenzene solution at 0°C with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Quench the reaction by pouring the mixture into a large volume of methanol. This will precipitate the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with methanol.
-
Purification: The crude product is often a complex mixture. Purify the desired triphenylene derivative using column chromatography on silica gel, typically eluting with a hexane/DCM gradient.
-
Final Recrystallization: Recrystallize the purified product from a solvent mixture like ethanol/acetone to obtain the final pure discotic liquid crystal.
-
Characterization: Confirm the structure via NMR and mass spectrometry. Analyze the liquid crystalline phases using POM and DSC.
Characterization and Purification of Liquid Crystals
High purity is essential for liquid crystal materials, as impurities can significantly disrupt the ordered mesophases and degrade performance.[17] After synthesis, a rigorous purification and characterization workflow must be followed.
Application Note: Standard Characterization Workflow
The primary techniques for characterizing thermotropic liquid crystals are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[1][5][18] POM is used to visually identify the unique optical textures of different mesophases (e.g., nematic, smectic, columnar).[2][18] DSC is a thermoanalytical technique that precisely measures the temperatures and enthalpy changes associated with phase transitions.[2][4] XRD provides detailed structural information about molecular packing and long-range order.[1][5]
Workflow Diagram: LC Characterization
Caption: A standard workflow for the purification and characterization of a synthesized liquid crystal.
Protocol 4.1: Characterization by DSC and POM
Materials:
-
Purified liquid crystal sample
-
Differential Scanning Calorimeter
-
Polarizing microscope with a hot stage
-
Glass slides and coverslips
Procedure:
-
DSC Analysis: a. Accurately weigh 2-5 mg of the LC sample into an aluminum DSC pan and seal it. b. Place the sample pan and an empty reference pan into the DSC cell. c. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its final clearing point (transition to isotropic liquid). d. Cool the sample at the same rate back to the starting temperature. e. Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reliable data. f. Analyze the resulting thermogram to identify the temperatures of phase transitions (peak onsets) and calculate the associated enthalpy changes (peak areas).[2]
-
POM Analysis: a. Place a small amount of the LC sample between a clean glass slide and a coverslip. b. Position the slide on the hot stage of the polarizing microscope. c. Heat the sample slowly while observing it through the crossed polarizers. d. As the sample is heated and cooled through its phase transitions (at temperatures identified by DSC), carefully observe and record the characteristic optical textures that appear.[4][18] For example, a nematic phase often shows a "Schlieren" or "marbled" texture. e. Correlate the observed texture changes with the transitions measured by DSC to definitively identify the mesophases.
Application in Drug Delivery: Lyotropic Liquid Crystals
Lyotropic liquid crystals, particularly those forming cubic and hexagonal phases, are gaining significant attention for advanced drug delivery.[7][19] These phases are formed by the self-assembly of amphiphilic lipids (like glyceryl monooleate, GMO) in water.[7] The resulting nanostructured systems, known as cubosomes (from the cubic phase) and hexosomes (from the hexagonal phase), can encapsulate both hydrophobic and hydrophilic drug molecules, protect them from degradation, and provide controlled release.[8][19]
Application Note: Cubosomes for Enhanced Bioavailability
Cubosomes are dispersed nanoparticles of a bicontinuous cubic liquid crystalline phase.[19] This unique structure consists of a continuous, curved lipid bilayer separating two non-intersecting aqueous channels, providing a large interfacial area (around 400 m²/g).[7] This makes them excellent carriers for poorly water-soluble drugs, enhancing their solubilization and oral bioavailability.[7][19] Their bioadhesive properties also make them suitable for various routes of administration, including oral, transdermal, and mucosal delivery.[19]
Logical Diagram: Self-Assembly of Lyotropic Phases
The formation of different lyotropic phases is primarily dependent on the concentration of the amphiphile in water and temperature.
Caption: Phase progression of a typical amphiphile-water system with increasing amphiphile concentration.
Protocol 5.1: Preparation of a Drug-Loaded Cubosome Dispersion
Materials:
-
Glyceryl monooleate (GMO) or Phytantriol (amphiphilic lipid)
-
Poloxamer 407 (Pluronic® F127) (stabilizer)
-
Hydrophobic drug (e.g., Coenzyme Q10)
-
Deionized water or buffer solution
-
High-energy sonicator or high-pressure homogenizer
Procedure:
-
Lipid Melt: Melt the GMO at approximately 60°C. Dissolve the hydrophobic drug in the molten lipid phase.
-
Stabilizer Solution: In a separate vessel, dissolve the Poloxamer 407 stabilizer in the aqueous phase (water or buffer) with gentle stirring.
-
Coarse Dispersion: Add the molten lipid/drug mixture to the aqueous stabilizer solution under high shear mixing to form a coarse, milky pre-emulsion.
-
Homogenization: Process the coarse dispersion using a high-energy method to break down the particles and facilitate self-assembly into the cubic phase structure.
-
Sonication: Use a probe sonicator to process the dispersion in an ice bath to prevent overheating.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles.
-
-
Equilibration: Allow the resulting nano-dispersion to equilibrate at room temperature for at least 24 hours. During this time, the particles will self-assemble into the thermodynamically stable cubosome structure.
-
Characterization: Characterize the final cubosome dispersion for particle size (using Dynamic Light Scattering), morphology (using Cryo-TEM), and drug encapsulation efficiency.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Introduction to Liquid Crstals [uni-due.de]
- 3. eprajournals.com [eprajournals.com]
- 4. Liquid crystal - Wikipedia [en.wikipedia.org]
- 5. ipme.ru [ipme.ru]
- 6. Discotic nematic liquid crystals: science and technology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. colorado.edu [colorado.edu]
- 10. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.usm.my [eprints.usm.my]
- 12. tandfonline.com [tandfonline.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
- 18. bhu.ac.in [bhu.ac.in]
- 19. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Development of Neuroprotective Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a significant global health challenge. A primary pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Consequently, the discovery and development of novel neuroprotective agents capable of mitigating or preventing neuronal damage are of paramount importance in neuroscience research.
These application notes provide a comprehensive framework for the preclinical evaluation of potential neuroprotective compounds. This document outlines detailed protocols for key in vitro assays, summarizes critical signaling pathways implicated in neuroprotection, and presents a structured approach for data analysis and interpretation.
Key Signaling Pathways in Neuroprotection
Several intracellular signaling pathways are crucial in mediating the cellular response to neurotoxic insults and are primary targets for the development of neuroprotective agents.[1][2] Understanding these pathways is essential for designing effective therapeutic strategies.
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[3] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] Many phytochemicals exert their neuroprotective effects by activating this pathway.[3]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pro-survival pathway that regulates numerous cellular processes, including cell growth, proliferation, and inhibition of apoptosis.[4] Activation of this pathway by neuroprotective compounds can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the enhancement of cellular resilience to insults.[4]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[5] While its transient activation can be protective, chronic activation of NF-κB in the brain is associated with neuroinflammation and neuronal damage. Many neuroprotective agents aim to suppress the pro-inflammatory arm of this pathway.
-
MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, plays a complex role in neuronal survival and death.[2] While activation of the ERK pathway is often associated with pro-survival signals, the activation of JNK and p38 is frequently linked to apoptotic cell death in response to stress signals.[6]
Key signaling pathways in neuroprotection.
Experimental Workflow for Screening Neuroprotective Compounds
A systematic, multi-tiered approach is recommended for the evaluation of novel neuroprotective agents. This workflow progresses from initial in vitro screening to more complex cellular and in vivo models.
A streamlined workflow for neuroprotective drug discovery.
Data Presentation: Summarized Quantitative Data
Clear and concise data presentation is crucial for evaluating a compound's neuroprotective potential. The following tables provide examples for summarizing quantitative data from key experiments.
Table 1: In Vitro Neuroprotective Efficacy of Curcumin against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | LDH Release (% of Control) (Mean ± SD) | Intracellular ROS Levels (RFU) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 | 100 ± 7.8 | 1500 ± 210 |
| H₂O₂ (100 µM) | - | 52 ± 4.5 | 235 ± 18.2 | 9200 ± 750 |
| Curcumin + H₂O₂ | 5 | 68 ± 5.1 | 180 ± 14.5 | 6500 ± 580 |
| Curcumin + H₂O₂ | 10 | 85 ± 6.2 | 135 ± 11.3 | 4100 ± 420 |
| Curcumin + H₂O₂ | 20 | 92 ± 5.8 | 110 ± 9.7 | 2300 ± 290 |
Data are hypothetical and for illustrative purposes.
Table 2: In Vitro Neuroprotective Efficacy of Resveratrol against Glutamate-Induced Excitotoxicity in HT22 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Caspase-3 Activity (Fold Change) (Mean ± SD) | Mitochondrial Membrane Potential (% of Control) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 6.1 | 1.0 ± 0.1 | 100 ± 8.5 |
| Glutamate (5 mM) | - | 48 ± 5.3 | 4.2 ± 0.5 | 55 ± 6.9 |
| Resveratrol + Glutamate | 10 | 65 ± 4.9 | 3.1 ± 0.4 | 72 ± 7.1 |
| Resveratrol + Glutamate | 25 | 82 ± 5.8 | 2.0 ± 0.3 | 88 ± 7.8 |
| Resveratrol + Glutamate | 50 | 91 ± 6.5 | 1.3 ± 0.2 | 95 ± 8.2 |
Data are hypothetical and for illustrative purposes. Co-treatment with 10 µM resveratrol has been shown to effectively prevent cell death induced by ≤4 mM glutamate.[4]
Experimental Protocols
Part 1: In Vitro Assessment of Neuroprotection
In vitro assays are fundamental for the initial screening of neuroprotective compounds, providing a controlled environment to assess efficacy and dose-response relationships.
1.1. Cell Culture and Treatment
-
Recommended Cell Models:
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, widely used in neurotoxicity studies.
-
HT22 Cells: An immortalized mouse hippocampal neuronal cell line, particularly useful for studying glutamate-induced oxidative stress.[4]
-
Primary Neuronal Cultures: Offer a more physiologically relevant model but are more challenging to maintain.
-
-
General Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). The final solvent concentration should not exceed 0.1%.
-
Pre-treat cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂ or 5 mM glutamate).
-
Include control wells: vehicle-only (no compound or toxin), and toxin-only.
-
Incubate the plates for 24 hours at 37°C.
-
1.2. Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
-
Protocol:
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
1.3. Assessment of Cytotoxicity (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the control group.
-
1.4. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe (DCFH-DA) to measure ROS levels.
-
Protocol:
-
Seed and treat cells in a 96-well black-walled, clear-bottom plate as described in section 1.1.
-
Wash cells with warm Hank's Balanced Salt Solution (HBSS).
-
Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash cells again with HBSS to remove excess probe.
-
Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
1.5. Analysis of Signaling Pathways (Western Blot)
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For analysis of nuclear translocation (e.g., Nrf2), perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-Nrf2, anti-phospho-Akt, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify band densities using software like ImageJ and normalize to a loading control (e.g., β-actin).
-
Part 2: In Vivo Validation of Neuroprotective Effects
In vivo studies are essential to confirm the neuroprotective efficacy of a compound in a whole-organism context.
2.1. Animal Model of Parkinson's Disease (MPTP Model)
This protocol outlines a general procedure for evaluating neuroprotective effects in a mouse model of Parkinson's disease. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
-
Model Induction:
-
Administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.
-
-
Compound Administration:
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses before or after MPTP administration.
-
-
Behavioral Assessment (Rotarod Test):
-
Assess motor coordination using a rotarod apparatus.
-
Train the mice on the rotarod for several days before the experiment.
-
On the test day, place the mice on the accelerating rod and record the latency to fall.
-
-
Neurochemical and Histological Analysis:
-
Euthanize the animals and collect brain tissue.
-
Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
The systematic application of these protocols will enable a thorough evaluation of the neuroprotective potential of novel compounds. By combining in vitro screening to identify active molecules and elucidate their mechanisms of action with in vivo validation to confirm efficacy, researchers can accelerate the development of promising new therapies for neurodegenerative diseases.
References
- 1. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Neuroprotective Effects Of Curcumin | Semantic Scholar [semanticscholar.org]
- 4. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases [ouci.dntb.gov.ua]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: Green Synthesis of Silver Nanoparticles for Antimicrobial Compound Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Metal nanoparticles, particularly silver nanoparticles (AgNPs), have garnered significant attention for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[1][2][3] The antimicrobial efficacy of AgNPs is attributed to their high surface-area-to-volume ratio and their multi-targeted mechanism of action, which hinders the development of resistance.[3][4] "Green synthesis" approaches, utilizing plant extracts or microorganisms, offer an eco-friendly, cost-effective, and simple alternative to conventional chemical and physical methods for preparing AgNPs.[5][6][7] This document provides detailed protocols for the green synthesis of AgNPs, their characterization, and the evaluation of their antimicrobial activity.
Application Note 1: Green Synthesis and Characterization of Silver Nanoparticles (AgNPs)
The synthesis of AgNPs from plant extracts involves the reduction of silver ions (Ag⁺) from a precursor, commonly silver nitrate (AgNO₃), to elemental silver (Ag⁰) by bioactive compounds present in the extract.[7] These phytochemicals, such as flavonoids, terpenoids, and polyphenols, act as both reducing and capping agents, stabilizing the newly formed nanoparticles and preventing their aggregation.[7]
Experimental Workflow for AgNP Synthesis and Evaluation
The overall process involves preparing a biological extract, using it to synthesize the nanoparticles, and then characterizing and testing the resulting AgNPs.
Protocol 1: Green Synthesis of AgNPs using Plant Extract
This protocol describes a general method for synthesizing AgNPs. The optimal concentrations, temperature, and incubation time may vary depending on the plant extract used.[7]
Materials:
-
Plant leaves (e.g., Psidium guajava)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Beakers, magnetic stirrer, heating mantle
-
Whatman No. 1 filter paper
Procedure:
-
Extract Preparation:
-
Thoroughly wash 20g of fresh plant leaves with deionized water.
-
Air-dry the leaves and grind them into a fine powder.
-
Add the powder to 100 mL of deionized water in a 250 mL beaker and boil for 15-20 minutes.
-
Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper to obtain the aqueous extract.
-
-
Nanoparticle Synthesis:
-
Prepare a 1 mM solution of AgNO₃ in deionized water.
-
Add 10 mL of the plant extract to 90 mL of the 1 mM AgNO₃ solution in a conical flask.
-
Keep the mixture on a magnetic stirrer at room temperature.
-
Monitor the reaction by observing the color change of the solution from light yellow to reddish-brown, which indicates the formation of AgNPs.[2]
-
-
Characterization:
-
Periodically take aliquots of the solution and measure the absorbance using a UV-Vis spectrophotometer. The formation of AgNPs is confirmed by a surface plasmon resonance (SPR) peak typically between 415-450 nm.[5][8]
-
Further characterization for size, shape, and crystallinity can be performed using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).[6][8]
-
Application Note 2: Antimicrobial Efficacy Testing
The antimicrobial activity of the synthesized AgNPs is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized technique for determining MIC values.[9][10]
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized AgNP solution
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Plate reader (optional, for reading results)
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacteria in MHB at 37°C.
-
Dilute the culture with fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the stock AgNP solution (at twice the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no AgNPs).
-
Well 12 will serve as the sterility control (broth only).[9]
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of AgNPs that completely inhibits visible growth of the organism.[9] Growth is indicated by turbidity in the wells.
-
Quantitative Data: Antimicrobial Activity of AgNPs
The MIC of AgNPs can vary based on their size, shape, stabilizing agent, and the bacterial strain being tested.[12] Smaller particles (e.g., <20 nm) often exhibit greater antibacterial activity.[5][13]
| Pathogen Strain | Nanoparticle Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| E. coli O157:H7 | Cysteine-stabilized AgNPs (~55 nm) | 0.50 | 1.0 | [14] |
| MRSA | Cysteine-stabilized AgNPs (~55 nm) | 0.25 | 1.0 | [14] |
| S. aureus | Green Synthesized AgNPs | 70 | 70 | [15] |
| E. coli | Green Synthesized AgNPs | 70 | 70 | [15] |
| S. aureus | CTAB-stabilized AgNPs | ~0.32 (0.003 µM) | ~1.6 (0.015 µM) | [16] |
| E. coli | CTAB-stabilized AgNPs | ~0.32 (0.003 µM) | ~3.3 (0.031 µM) | [16] |
MRSA: Methicillin-resistant Staphylococcus aureus Note: µM to µg/mL conversion for Ag is approximate (1 µM ≈ 107.87 µg/mL).
Application Note 3: Mechanism of Antimicrobial Action
Silver nanoparticles exhibit a multifaceted mechanism of action against bacteria, which is a key advantage in overcoming resistance.[1][4]
-
Cell Wall and Membrane Disruption: AgNPs can anchor to and penetrate the bacterial cell wall, leading to increased membrane permeability and disruption.[13][17][18] This effect is particularly pronounced in Gram-negative bacteria due to their thinner peptidoglycan layer.
-
Generation of Reactive Oxygen Species (ROS): Inside the cell, AgNPs and released silver ions (Ag⁺) can disrupt the respiratory chain, leading to the production of ROS such as superoxide radicals.[1][12][17] This induces oxidative stress, which damages cellular components like DNA, proteins, and lipids.[1][13]
-
Intracellular Damage: AgNPs and Ag⁺ ions can interact with sulfur- and phosphorus-containing biomolecules, such as proteins and DNA.[13][17] This can lead to the denaturation of essential enzymes and the inhibition of DNA replication, ultimately causing cell death.[1][6][18]
Signaling Pathway of AgNP Antimicrobial Action
The diagram below illustrates the key pathways through which AgNPs exert their bactericidal effects.
References
- 1. Frontiers | Advances in silver nanoparticles: a comprehensive review on their potential as antimicrobial agents and their mechanisms of action elucidated by proteomics [frontiersin.org]
- 2. Frontiers | Green synthesis of silver nanoparticles and their antibacterial effects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Based Nanoparticles as Antimicrobial Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Bionanofactories for Green Synthesis of Silver Nanoparticles: Toward Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Green Strategy–Based Synthesis of Silver Nanoparticles for Antibacterial Applications [frontiersin.org]
- 8. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 13. Antibacterial activity and mechanism of silver nanoparticles against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and evaluation of antibacterial effect of Ag nanoparticles against Escherichia coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajprd.com [ajprd.com]
- 16. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]
- 17. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for Monitoring Reactions of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Introduction
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is a key intermediate in organic synthesis, notably in the preparation of neuroprotective agents and liquid crystal materials.[1] Monitoring its reactions—whether its synthesis via cross-coupling or its functional group transformations—is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to monitor such reactions using common analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note 1: Thin-Layer Chromatography (TLC)
1.1. Overview Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and qualitative technique ideal for monitoring the real-time progress of a reaction.[2][3][4] It allows for the quick visualization of the consumption of starting materials and the formation of products. By comparing the polarity of spots on the TLC plate, chemists can make informed decisions about the reaction's status.[4] This protocol is tailored for monitoring the Suzuki-Miyaura coupling synthesis of this compound.
1.2. Experimental Protocol: Monitoring Suzuki-Miyaura Coupling
Objective: To qualitatively monitor the conversion of 4-formylphenylboronic acid and 1-bromo-4-nitrobenzene to this compound.
Materials and Reagents:
-
TLC plates: Silica gel 60 F-254 pre-coated aluminum sheets.[5]
-
Reaction mixture aliquots
-
Starting material standards (4-formylphenylboronic acid, 1-bromo-4-nitrobenzene)
-
Mobile Phase (Eluent): 3:1 Hexane:Ethyl Acetate. This ratio is a starting point and may require optimization.[6]
-
TLC chamber with a lid
-
Capillary tubes for spotting[5]
-
UV lamp (254 nm) for visualization[3]
-
Pencil and ruler
Instrumentation:
-
Hand-held UV lamp (254 nm)
Procedure:
-
Chamber Preparation: Pour the 3:1 Hexane:Ethyl Acetate mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line for the starting material mix (SM), a co-spot (C), and the reaction mixture (R).[2]
-
Spotting:
-
Dissolve a small amount of the starting materials (1-bromo-4-nitrobenzene and 4-formylphenylboronic acid) in a suitable solvent like ethyl acetate.
-
Using a capillary tube, apply a small spot of this starting material solution onto the 'SM' lane.
-
Quench a small aliquot (1-2 drops) of the reaction mixture in a vial containing ~0.5 mL of ethyl acetate.
-
Spot the quenched reaction mixture on the 'R' lane.
-
Apply a spot of the starting material solution and a spot of the reaction mixture on top of each other in the 'C' lane (co-spot).[2]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent front to travel up the plate via capillary action until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[3] The aromatic compounds will appear as dark spots.
-
Analysis: Compare the spots. The reaction is complete when the starting material spots are no longer visible in the reaction mixture lane ('R'). The product, being more conjugated, is typically expected to have a different retention factor (Rf) than the reactants.
1.3. Data Presentation The retention factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
| Compound | Expected Rf (in 3:1 Hexane:EtOAc) | Observations |
| 1-bromo-4-nitrobenzene (Starting Material 1) | ~0.6 | Spot should diminish in intensity in the 'R' lane as the reaction proceeds. |
| 4-formylphenylboronic acid (Starting Material 2) | ~0.1 (or stays at baseline) | Spot should diminish in intensity in the 'R' lane as the reaction proceeds. |
| This compound (Product) | ~0.4 | Spot should appear and increase in intensity in the 'R' lane over time.[1] |
Note: Rf values are estimates and can vary based on exact conditions.
1.4. Visualization
Caption: General workflow for monitoring a reaction using TLC.
Application Note 2: High-Performance Liquid Chromatography (HPLC)
2.1. Overview HPLC is a powerful quantitative technique used to separate, identify, and quantify each component in a mixture.[7] For monitoring the reactions of this compound, a reverse-phase HPLC (RP-HPLC) method is highly suitable. It provides accurate data on reactant consumption and product formation, allowing for the determination of reaction kinetics and yield over time.
2.2. Experimental Protocol: Monitoring Nitro Group Reduction
Objective: To quantitatively monitor the reduction of this compound to 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde.
Materials and Reagents:
-
HPLC grade acetonitrile and water
-
Formic acid (for MS-compatible mobile phase) or Phosphoric acid[8]
-
Reaction mixture aliquots
-
Standards of known concentration for the starting material and product for calibration
-
Methanol for quenching and dilution
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Procedure:
-
System Preparation: Set up the HPLC system with the C18 column. Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (optimize based on UV spectra of reactants and products). A DAD is useful for identifying optimal wavelengths.
-
Injection Volume: 10 µL.
-
-
Calibration: Prepare a series of standard solutions of both the starting material and the product at known concentrations. Inject each standard to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (~50 µL) from the reaction vessel. Immediately quench the reaction by diluting it into a known volume (e.g., 1 mL) of methanol in an HPLC vial. This prevents further reaction. Further dilution may be necessary to fall within the calibration range.
-
Analysis: Inject the prepared samples into the HPLC system. Record the chromatograms.
-
Data Processing: Identify the peaks corresponding to the starting material and product based on their retention times (confirmed by injecting standards). Integrate the peak areas. Use the calibration curve to convert peak areas into concentrations. Calculate the percent conversion at each time point.
2.3. Data Presentation The table below shows example data for monitoring the reduction reaction.
| Time (hours) | Retention Time (Start Material) (min) | Peak Area (Start Material) | Retention Time (Product) (min) | Peak Area (Product) | % Conversion |
| 0 | 8.5 | 1,250,000 | - | - | 0% |
| 1 | 8.5 | 630,000 | 5.2 | 590,000 | ~50% |
| 2 | 8.5 | 255,000 | 5.2 | 985,000 | ~80% |
| 4 | 8.5 | 25,000 | 5.2 | 1,210,000 | ~98% |
% Conversion is calculated based on the relative change in the starting material's peak area, adjusted for response factors if necessary.
2.4. Visualization
Caption: Workflow for quantitative reaction monitoring via HPLC.
Application Note 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. Overview NMR spectroscopy is an excellent tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for calibration curves (with an internal standard).[9][10] By monitoring the disappearance of signals from the starting material and the appearance of new signals from the product, one can determine the reaction's progress and confirm the structure of the product simultaneously.[10]
3.2. Experimental Protocol: Monitoring Aldehyde Oxidation
Objective: To monitor the oxidation of the aldehyde group in this compound to a carboxylic acid group, forming 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.
Materials and Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, as both reactant and product should be soluble)
-
NMR tubes
-
Internal standard (optional, for precise quantification), e.g., 1,3,5-trimethoxybenzene.
-
Reaction mixture aliquots
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Initial Spectrum (t=0): Prepare an NMR sample of the starting material, this compound, in the chosen deuterated solvent. If using an internal standard, add a precisely weighed amount. Acquire a ¹H NMR spectrum. Note the chemical shift and integration of the characteristic aldehyde proton signal (~10.1 ppm).
-
Reaction Sampling: At specified time intervals, withdraw a small aliquot from the reaction. Quickly remove the reaction solvent under reduced pressure (if possible and the compounds are not volatile) or by passing through a small plug of silica to remove non-volatile catalysts/reagents.
-
Sample Preparation: Dissolve the residue in the same deuterated solvent used for the t=0 spectrum. If an internal standard was used at t=0, add the same amount to this sample. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the reaction mixture sample.
-
Analysis:
-
Monitor the decrease in the integration of the aldehyde proton signal (~10.1 ppm) of the starting material.
-
Monitor the appearance of the carboxylic acid proton signal (~13.0 ppm, often broad) of the product. Note that this signal may not always be visible or sharp.
-
More reliably, monitor changes in the aromatic region. The protons adjacent to the aldehyde group will shift upon its conversion to a carboxylic acid. For example, the doublets around ~8.0 ppm (ortho to -CHO) will shift.
-
Calculate the conversion by comparing the integration of a product peak to a starting material peak. If using an internal standard, the concentration of each species can be determined directly.
-
3.3. Data Presentation Quantitative data can be summarized by tracking the relative integration of key signals.
| Time (hours) | Integration (Aldehyde-H, ~10.1 ppm) | Integration (Aromatic-H, Product) | Molar Ratio (Product:Start Material) | % Conversion |
| 0 | 1.00 | 0.00 | 0:1 | 0% |
| 2 | 0.65 | 0.35 | 0.35:0.65 | 35% |
| 6 | 0.20 | 0.80 | 0.80:0.20 | 80% |
| 12 | <0.05 | >0.95 | >0.95:<0.05 | >95% |
Molar ratio and % conversion are calculated from the relative integrations of non-overlapping peaks corresponding to the starting material and product.
3.4. Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.[11][12]
Application Note 4: Gas Chromatography-Mass Spectrometry (GC-MS)
4.1. Overview GC-MS is a highly sensitive method suitable for volatile and thermally stable compounds.[10][13] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for robust compound identification. This technique is particularly useful for assessing purity and detecting trace-level byproducts.[13] Given the structure of this compound, it may be amenable to GC-MS analysis, though high temperatures in the injector could potentially cause degradation.
4.2. Experimental Protocol: Purity Assessment and Byproduct Analysis
Objective: To assess the purity of a synthesized batch of this compound and identify potential byproducts from a Suzuki coupling reaction.
Materials and Reagents:
-
High purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
Synthesized product sample
-
GC vials with septa
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., Rxi-5 Sil MS, 30m x 0.25mm id x 0.25µm).[14]
Procedure:
-
Method Development: Develop a suitable temperature program to separate the starting materials, product, and potential byproducts (e.g., homocoupling products).
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.[14]
-
Injection Mode: Splitless.
-
Carrier Gas: Helium, constant flow ~1.5 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Prepare a dilute solution of the crude or purified product in the chosen solvent (e.g., ~1 mg/mL).
-
Analysis: Inject 1 µL of the sample into the GC-MS system.
-
Data Processing:
-
Analyze the total ion chromatogram (TIC). The main peak should correspond to the desired product.
-
Calculate purity by peak area percentage.
-
Examine the mass spectrum of the main peak to confirm its identity (Expected M+ at m/z 227.22).
-
Examine the mass spectra of any smaller peaks to identify impurities by comparing them to spectral libraries (e.g., NIST) or by interpreting their fragmentation patterns.
-
4.3. Data Presentation Example data from a GC-MS analysis of a crude reaction mixture.
| Retention Time (min) | Area % | Tentative Identification | Key m/z Fragments |
| 8.2 | 1.5% | Biphenyl | 154, 77 |
| 12.5 | 2.0% | 4-bromo-4'-nitro-1,1'-biphenyl (byproduct) | 307, 226, 151 |
| 14.8 | 95.5% | This compound (Product) | 227 (M+), 197 (-CHO), 181 (-NO₂), 152 |
| 16.1 | 1.0% | 4,4'-diformyl-1,1'-biphenyl (homocoupling) | 210, 181, 152 |
4.4. Visualization
References
- 1. This compound | 98648-23-8 | Benchchem [benchchem.com]
- 2. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Separation of [1,1’-Biphenyl]-4-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. azom.com [azom.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 4-formylphenylboronic acid and an aryl halide, typically 4-nitroiodobenzene or 4-nitrobromobenzene.[1] This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups.
Q2: What are the critical parameters influencing the yield of the Suzuki-Miyaura coupling for this synthesis?
A2: The key factors that significantly impact the reaction yield include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The purity of the starting materials and the exclusion of oxygen are also crucial for optimal results.
Q3: What are the common side reactions that can lower the yield?
A3: The primary side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form 4,4'-diformylbiphenyl or the aryl halide to form 4,4'-dinitrobiphenyl. This is often caused by the presence of oxygen or Pd(II) species.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzaldehyde. This is more likely with electron-deficient boronic acids.
-
Dehalogenation: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom to form nitrobenzene.
Q4: How can I purify the final product, this compound?
A4: Purification can be effectively achieved through recrystallization or column chromatography. For recrystallization, a mixed solvent system such as hexanes/methanol can be used.[2] For column chromatography, a silica gel stationary phase with an eluent system like hexanes/ethyl acetate is typically employed.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inefficient base. 3. Unsuitable solvent. 4. Low reaction temperature. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst that readily forms the active Pd(0) species. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. 3. Screen different solvents. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often effective.[3] 4. Increase the reaction temperature in increments (e.g., 80°C, 100°C). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of the Pd(II) precatalyst. |
| Presence of Protodeboronation Byproduct (Benzaldehyde) | 1. The electron-withdrawing nature of the formyl group on the boronic acid makes it susceptible to protodeboronation. 2. Presence of excess water or acidic impurities. | 1. Use a less nucleophilic base such as K₂CO₃ or KF. 2. Use anhydrous solvents and ensure starting materials are dry. Consider using boronic esters (e.g., pinacol ester) which are more stable. |
| Dehalogenation of 4-Nitroiodobenzene | 1. Formation of palladium-hydride species from the reaction of the palladium complex with the base, solvent, or trace water. | 1. Use a weaker base like K₂CO₃. 2. Employ aprotic solvents like dioxane or toluene instead of alcohols. 3. Use a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts during column chromatography. 2. Inefficient crystallization. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. 2. For recrystallization, try different solvent combinations and ensure slow cooling to promote the formation of pure crystals. |
Data Presentation
Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes the impact of different catalysts, bases, and solvents on the yield of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data for Illustration |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | Fictionalized Data for Illustration |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 78 | Fictionalized Data for Illustration |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88 | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura couplings for similar substrates. Actual yields may vary based on specific experimental conditions and reagent purity.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
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4-Iodonitrobenzene
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4-Formylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium Carbonate (K₂CO₃)
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Toluene
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Deionized Water
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Ethyl acetate
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Hexanes
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Magnesium sulfate (MgSO₄)
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Celite
Procedure:
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Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodonitrobenzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
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Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.
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Solvent Addition: Add degassed toluene and deionized water in a 4:1 ratio (v/v) to the flask via syringe. The typical concentration of the limiting reagent is 0.1-0.2 M.
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
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Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter through a pad of Celite.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound.
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
References
Technical Support Center: Purification of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing low recovery of my product after performing column chromatography on silica gel. What are the possible causes and solutions?
Answer:
Several factors can contribute to low recovery during silica gel column chromatography. Here are some common causes and troubleshooting steps:
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Compound Instability on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.
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Test for Stability: Before running a full-scale column, spot your crude product on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots appear, which would indicate degradation.
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Solution: If your compound is degrading, you can try deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent. Alternatively, using a different stationary phase like alumina might be a better option.
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Improper Solvent System: The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column.
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Solution: Optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3-0.4 for your product. A common starting point for this compound is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).[1]
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Compound Crashing Out on the Column: If the compound has poor solubility in the eluent, it can precipitate at the top of the column, leading to poor separation and recovery.
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Solution: Ensure your crude product is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading it onto the column. If solubility is a major issue, consider using a "dry loading" technique.
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Issue 2: Oily Product After Recrystallization
Question: I attempted to recrystallize my this compound, but it oiled out instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the presence of impurities or a high concentration of the solute.
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Purity of the Crude Product: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal formation.
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Solution: If your crude product is highly impure, it is advisable to first perform a quick purification by flash column chromatography to remove the bulk of the impurities before attempting recrystallization.
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Inappropriate Solvent System: The solvent system may not be ideal for crystallization.
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Solution: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, mixtures of ethyl acetate and hexane are often effective.[1] You can also try other solvent systems like ethanol/water. Experiment with different solvent ratios to find the optimal conditions.
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Cooling Rate: Cooling the solution too quickly can promote oiling out.
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Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.
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Issue 3: Persistent Yellow Coloration in the Purified Product
Question: Even after purification, my this compound product has a persistent yellow color. Is this normal, and how can I obtain a colorless product?
Answer:
While this compound is often described as a pale yellow solid, a strong yellow or brownish color can indicate the presence of impurities.
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Oxidation of the Aldehyde: Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid, which can contribute to coloration.
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Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2–8°C) to prevent oxidation.[1]
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Residual Nitroaromatic Impurities: Some side products from the synthesis, which may also be colored, might not have been completely removed.
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Solution: If the color is due to minor impurities, a second recrystallization may be sufficient. For more persistent color, treatment with a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound synthesized via Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling is a common method for synthesizing this compound. Potential impurities include:
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Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-diformylbiphenyl or 4,4'-dinitrobiphenyl).
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Starting materials: Unreacted 4-formylphenylboronic acid and the 4-nitro-halobenzene.
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Dehalogenated byproducts: Where the halogen on the nitroaromatic starting material is replaced by a hydrogen.
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Protodeboronation product: Where the boronic acid group is replaced by a hydrogen.
Q2: Which purification technique is generally better for this compound: recrystallization or column chromatography?
A2: The choice of purification technique depends on the level of impurity and the desired final purity.
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Column chromatography is excellent for separating the desired product from a complex mixture of impurities, especially those with different polarities. It is often used for the initial purification of the crude reaction mixture.
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Recrystallization is a highly effective technique for achieving a high degree of purity, particularly if the main impurities have different solubility profiles from the product. It is often used as a final purification step after an initial cleanup by chromatography. For industrial-scale production, recrystallization is often preferred due to its simplicity and cost-effectiveness.
Q3: How can I monitor the progress of my column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your pure product. The product, this compound, has a reported Rf value of approximately 0.4 in a 1:3 ethyl acetate/hexane solvent system.[1]
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is in the range of 117-120°C. A sharp melting point within this range is a good indicator of high purity.
Data Presentation
| Purification Technique | Typical Purity Achieved | Expected Recovery | Key Considerations |
| Recrystallization | >99% (with low initial impurities) | Moderate to High | Dependent on the solubility difference between the product and impurities. Prone to "oiling out" if not optimized. |
| Column Chromatography | >98% | Good to High | Effective for complex mixtures. Potential for compound degradation on silica gel. Requires careful solvent system optimization. |
| Preparative HPLC | >99.5% | High | Provides very high purity. More expensive and time-consuming than other methods. Suitable for obtaining highly pure analytical standards. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until the solution becomes slightly cloudy. If the cloudiness persists upon heating, add a few more drops of ethyl acetate until the solution is clear. This will give you an approximate ratio for your recrystallization solvent system.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot ethyl acetate/hexane mixture determined in the previous step.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of ethyl acetate and hexane. Aim for an Rf of ~0.3-0.4 for the product spot.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
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Sample Loading (Dry Loading Method):
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Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone).
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Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
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Carefully add the silica-adsorbed sample to the top of the packed column.
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Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualization
Caption: Purification workflow for this compound.
References
common side reactions in the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. The content is designed to address common side reactions and other issues encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guides
This section provides solutions to common problems observed during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inefficient Catalytic Activity | • Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). • Optimize the catalyst loading; typically 1-5 mol% is sufficient. |
| Inappropriate Base | • The choice of base is critical. Weaker bases like Na₂CO₃ or K₂CO₃ are often effective. Stronger bases like K₃PO₄ can be used, but may promote side reactions. • Ensure the base is finely powdered and anhydrous for solid bases. |
| Poor Solvent Quality | • Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions. Common solvent systems include toluene, dioxane, or DMF with water. |
| Suboptimal Reaction Temperature | • The reaction temperature can influence the rate and selectivity. Typically, temperatures between 80-110 °C are employed. If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
Issue 2: Presence of Significant Impurities
| Observed Impurity | Potential Cause | Recommended Solution |
| Homocoupling Products (4,4'-dinitrobiphenyl and/or 4,4'-diformylbiphenyl) | • Presence of oxygen in the reaction mixture. • Suboptimal catalyst or ligand choice. • High reaction temperature. | • Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. • Use a ligand that promotes cross-coupling over homocoupling, such as bulky, electron-rich phosphine ligands. • Lower the reaction temperature and extend the reaction time if necessary. |
| Deboronated Byproduct (Benzaldehyde) | • Prolonged reaction times or excessive heat. • Presence of excess water or protic solvents. | • Monitor the reaction progress by TLC or GC-MS and stop the reaction upon completion. • Use a minimal amount of water in the solvent system required for the base to be effective. |
| Reduced Nitro Group (4'-Amino-[1,1'-biphenyl]-4-carbaldehyde) | • Certain phosphine ligands or reducing agents present as impurities. • Use of protic solvents like methanol at elevated temperatures. | • Choose a ligand that is less prone to reducing the nitro group. • Use aprotic solvents or minimize the amount of protic co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Suzuki-Miyaura synthesis of this compound?
A1: The most prevalent side reactions are:
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Homocoupling: The self-coupling of the starting materials, 4-formylphenylboronic acid and the 1-halo-4-nitrobenzene, to form 4,4'-diformylbiphenyl and 4,4'-dinitrobiphenyl, respectively. This is often promoted by the presence of oxygen.
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Protodeboronation: The cleavage of the C-B bond in 4-formylphenylboronic acid, leading to the formation of benzaldehyde. This can be caused by excess water, high temperatures, or prolonged reaction times.[1]
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Reduction of the Nitro Group: The nitro group is generally stable under Suzuki coupling conditions, however, some catalyst systems and reaction conditions can lead to its partial reduction to an amino group.
Q2: How can I minimize the formation of homocoupling byproducts?
A2: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction system. This can be achieved by:
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Using solvents that have been thoroughly degassed.
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Purging the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.
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Maintaining a positive pressure of the inert gas throughout the reaction. Additionally, the choice of palladium catalyst and ligand can influence the extent of homocoupling.
Q3: What is the optimal catalyst system for this synthesis?
A3: While various palladium catalysts can be effective, systems like Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand are commonly used. The choice of ligand is important; bulky, electron-rich phosphine ligands often give good results in Suzuki couplings.
Q4: Can the nitro group be reduced during the Suzuki coupling reaction?
A4: Although the nitro group is an electron-withdrawing group and generally compatible with Suzuki coupling conditions, reduction to an amine can occur under certain circumstances.[2] This is more likely with specific catalyst systems or if reducing agents are present as impurities. If reduction is observed, screening different palladium catalysts and ligands, and ensuring the purity of all reagents is recommended.
Q5: What is a suitable purification method for this compound?
A5: The primary methods for purification are recrystallization and column chromatography.[2] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is often effective.
Quantitative Data on Side Reactions (Illustrative)
The following table provides an illustrative summary of how reaction conditions can influence the yield of the desired product and common side products. The values are representative and can vary based on the specific reagents and experimental setup.
| Reaction Condition | Yield of this compound (%) | 4,4'-Diformylbiphenyl (%) | 4,4'-Dinitrobiphenyl (%) | Benzaldehyde (%) |
| Standard (Degassed) | 90 | < 2 | < 1 | < 5 |
| No Degassing | 75 | 10 | 5 | < 5 |
| Prolonged Heating (24h) | 80 | < 2 | < 1 | 15 |
| Strong Base (e.g., NaOH) | 85 | 5 | 3 | 7 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
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Reagents and Materials:
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1-bromo-4-nitrobenzene (1.0 equiv)
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4-formylphenylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Solvent (e.g., Toluene/Water, 4:1 v/v)
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Inert gas (Argon or Nitrogen)
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Procedure:
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To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-nitrobenzene, 4-formylphenylboronic acid, and the base.
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Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
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Add the degassed solvent mixture via syringe.
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Add the palladium catalyst under a positive pressure of the inert gas.
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Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or recrystallization.
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Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
troubleshooting failed reactions involving 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 98648-23-8). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and high-yielding method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This typically involves the reaction of a 4-halobenzaldehyde (commonly 4-bromobenzaldehyde) with 4-nitrophenylboronic acid, or conversely, 4-formylphenylboronic acid with a 4-nitrohaloarene (like 4-nitroiodobenzene), in the presence of a palladium catalyst and a base.[1] Yields for this method can be as high as 96%.[1]
An alternative, more traditional route involves the nitration of [1,1'-biphenyl]-4-carbaldehyde using a mixture of concentrated nitric acid and sulfuric acid.[1] Another approach is the nitration of biphenyl, followed by a formylation reaction, such as the Vilsmeier-Haack reaction or Friedel-Crafts formylation, to introduce the aldehyde group.[1]
Q2: I am seeing low yields in my Suzuki-Miyaura coupling to synthesize the title compound. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings are common and can often be attributed to several factors:
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Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
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Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step. The choice and quality of the base are vital. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous.
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Homocoupling Side Reactions: A significant side reaction is the coupling of two boronic acid molecules (e.g., forming 4,4'-dinitrobiphenyl or biphenyl-4,4'-dicarbaldehyde). This is often favored by the presence of oxygen or suboptimal catalyst conditions.
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Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, particularly in the presence of excess water. While some water is often necessary for the reaction, using anhydrous solvents and ensuring the base is not excessively hydrated can mitigate this.
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Poor Reagent Quality: Ensure the purity of your starting materials, particularly the boronic acid, as impurities can interfere with the catalytic cycle.
Q3: Can I selectively react with the aldehyde group without affecting the nitro group?
A3: Yes, selective functionalization of the aldehyde group is possible under mild conditions. The nitro group is generally stable to many reagents that react with aldehydes.
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Reductive Amination: This can be achieved using mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are chemoselective for the iminium ion intermediate and will not typically reduce the nitro group under standard conditions.[1]
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions to form alkenes are generally compatible with the nitro group.
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Knoevenagel Condensation: This condensation with active methylene compounds is also compatible with the nitro group.
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Acetal Protection: The aldehyde can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst) to allow for reactions at other positions, after which the aldehyde can be deprotected under acidic conditions.[1]
Q4: How can I selectively reduce the nitro group to an amine in the presence of the aldehyde?
A4: This is a challenging transformation because many reducing agents that reduce nitro groups will also reduce aldehydes.
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Catalytic Hydrogenation: This is the most common method for reducing nitro groups. However, standard conditions (e.g., H₂, Pd/C) will also reduce the aldehyde to an alcohol. To achieve selectivity, you may need to protect the aldehyde as an acetal before reduction and then deprotect it afterward.
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Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can sometimes offer better selectivity, but conditions must be carefully optimized.
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Metal Reductions: Reagents like tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate are known to be highly chemoselective for the reduction of aromatic nitro groups in the presence of aldehydes.[2] Iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) is another classic and effective method.[2]
Troubleshooting Guides for Common Reactions
Catalytic Reduction of the Nitro Group
Problem: Low yield of the desired 4'-amino-[1,1'-biphenyl]-4-carbaldehyde and formation of multiple products.
| Symptom / Observation | Potential Cause | Suggested Solution |
| Aldehyde group is also reduced to an alcohol. | The reducing agent is not chemoselective. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is known to reduce both functional groups. | 1. Protect the aldehyde as an acetal before the reduction, then deprotect after. 2. Use a more chemoselective reducing system such as SnCl₂·2H₂O in ethanol, or Fe powder with NH₄Cl.[2] |
| Incomplete reaction; starting material remains. | 1. Insufficient catalyst loading or deactivated catalyst. 2. Poor solubility of the starting material. 3. Insufficient reducing agent or hydrogen pressure. | 1. Increase catalyst loading or use fresh catalyst. 2. Use a co-solvent system (e.g., THF/ethanol) to improve solubility. 3. For catalytic hydrogenation, ensure adequate H₂ pressure and vigorous stirring. For metal reductions, ensure sufficient equivalents of the metal and acid. |
| Formation of dark, polymeric byproducts. | Over-reduction or side reactions of intermediates. Phenylhydroxylamine intermediates can sometimes condense to form azoxy or azo compounds. | 1. Monitor the reaction closely by TLC. 2. Lower the reaction temperature. 3. Ensure an inert atmosphere if using catalytic hydrogenation to prevent oxidative side reactions. |
Wittig & Horner-Wadsworth-Emmons (HWE) Olefination
Problem: Low yield of the desired alkene product.
| Symptom / Observation | Potential Cause | Suggested Solution |
| No reaction or very slow conversion. | 1. The base used was not strong enough to deprotonate the phosphonium salt (Wittig) or phosphonate ester (HWE). 2. The ylide/carbanion is not stable under the reaction conditions. | 1. For non-stabilized Wittig reagents, use strong bases like n-BuLi, NaH, or KHMDS in an anhydrous solvent (e.g., THF, DMSO). For stabilized ylides or HWE reagents, milder bases like NaOMe, KOtBu, or DBU may be sufficient. 2. Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) before adding the aldehyde. |
| Starting aldehyde is recovered, but phosphonium salt/phosphonate is consumed. | The ylide is reacting with other components or decomposing before it can react with the aldehyde. | 1. Ensure the reaction is run under strictly anhydrous and inert conditions, as ylides are sensitive to water and oxygen. 2. Add the aldehyde slowly to the pre-formed ylide solution. |
| Low isolated yield after workup. | The byproduct (triphenylphosphine oxide for Wittig, or a phosphate salt for HWE) is difficult to separate from the product. | 1. For triphenylphosphine oxide, chromatography on silica gel is often effective. In some cases, precipitation from a non-polar solvent (like hexane) can help. 2. The phosphate byproduct from HWE reactions is typically water-soluble and can be removed with an aqueous workup. |
| Formation of unexpected side products. | The strong base used for ylide formation may react with the aldehyde (e.g., Cannizzaro reaction) or the nitro group. | 1. Use a milder base if possible (e.g., for stabilized ylides). 2. Add the aldehyde to the pre-formed ylide to avoid exposing it to the strong base for extended periods. |
Reductive Amination
Problem: Low yield of the desired secondary or tertiary amine.
| Symptom / Observation | Potential Cause | Suggested Solution |
| Formation of the corresponding alcohol (4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde). | The reducing agent is directly reducing the aldehyde before imine formation can occur. This is common with strong reducing agents like NaBH₄. | 1. Use a milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the protonated iminium ion. 2. Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to pre-form the imine/iminium ion before adding the reducing agent. |
| Incomplete reaction; starting aldehyde remains. | 1. Imine formation is slow or the equilibrium is unfavorable. 2. The reducing agent is not active enough or has decomposed. | 1. Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. 2. Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine. 3. Use a fresh bottle of the reducing agent. |
| Unintentional reduction of the nitro group. | The reducing agent is too strong or not chemoselective. | 1. Avoid strong reducing agents like LiAlH₄ or catalytic hydrogenation under harsh conditions. 2. NaBH₃CN and NaBH(OAc)₃ are generally excellent choices for their chemoselectivity and will not reduce the nitro group.[1] |
Experimental Protocols
Protocol 1: Selective Reduction of Nitro Group with Tin(II) Chloride
This protocol describes the chemoselective reduction of the nitro group to an amine while preserving the aldehyde functionality.[2]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (approx. 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and pour it over ice.
-
Carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is approximately 7-8. A white precipitate of tin salts will form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Horner-Wadsworth-Emmons Reaction
This protocol provides a general method for the olefination of the aldehyde to form an (E)-alkene.
Materials:
-
This compound
-
Appropriate phosphonate ester (e.g., triethyl phosphonoacetate) (1.1-1.2 eq)
-
Base (e.g., NaH, KOtBu) (1.1-1.2 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the phosphonate ester and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the carbanion.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.
Mandatory Visualizations
Troubleshooting Workflow Diagram
References
Technical Support Center: Optimizing Reaction Conditions for 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and high-yielding method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves the coupling of 4-formylphenylboronic acid with a 4-nitro-substituted aryl halide, such as 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene, in the presence of a palladium catalyst and a base.[1][2][3] Yields for this method have been reported to be as high as 96%.[1]
Q2: What are the key components of a successful Suzuki-Miyaura coupling reaction for this synthesis?
A2: A successful reaction requires the careful selection of several key components:
-
Aryl Halide: 1-bromo-4-nitrobenzene is a common choice. While iodo-substituted arenes can be more reactive, bromo-arenes often provide a good balance of reactivity and stability.[2][4]
-
Boronic Acid: 4-formylphenylboronic acid is the coupling partner that provides the carbaldehyde moiety.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂).[2][5]
-
Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is often used in conjunction with Pd(OAc)₂, while Pd(PPh₃)₄ contains the ligand. For more challenging couplings, specialized ligands like Buchwald's biaryl phosphine ligands (e.g., BrettPhos) may be necessary.[4][6]
-
Base: A base is required to activate the boronic acid.[5] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[4][7]
-
Solvent: The solvent system needs to solubilize the reactants to a sufficient extent. Often, a mixture of an organic solvent and water is used, such as dioxane/water, tetrahydrofuran (THF)/water, or acetonitrile (MeCN)/water.[7][8]
Q3: What are common side reactions and byproducts in this synthesis?
A3: Several side reactions can occur, leading to impurities and reduced yield:
-
Homocoupling: The boronic acid can couple with itself to form biphenyl-4,4'-dicarbaldehyde. This is more likely to occur at higher temperatures or with certain catalyst systems.
-
Deborylation: The boronic acid can be converted back to the corresponding arene (benzaldehyde) before it has a chance to couple, a process that can be accelerated by the catalyst.[4]
-
Reduction of the Nitro Group: While less common under typical Suzuki conditions, the nitro group can potentially be reduced, especially if hydrogen sources are present and the catalyst is highly active.[1]
-
Dehalogenation: The aryl halide can be reduced to nitrobenzene, particularly if there are issues with the catalytic cycle.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves recrystallization or column chromatography.[1][2] For recrystallization, solvents like ethanol or hexane/ethyl acetate mixtures can be effective.[2][9] For column chromatography, a silica gel stationary phase with a solvent system such as hexanes/ethyl acetate is commonly used.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor Solubility of Reactants: The starting materials, particularly the aryl halide, may have limited solubility in the chosen solvent system.[4] | - Try a different solvent system, such as dioxane/water or THF.[6][8] - Consider using a co-solvent like DMF to improve solubility, but be mindful of potential side reactions at high temperatures.[4] - Ensure vigorous stirring to maximize the interaction between dissolved and undissolved reactants. |
| Inactive Catalyst: The palladium catalyst may have decomposed or may not be the optimal choice for the specific substrates. | - Use a fresh bottle of catalyst. - Degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[7] - Try a different catalyst/ligand combination. For electron-deficient aryl halides, catalysts with bulky, electron-rich phosphine ligands can be effective.[6][10] | |
| Ineffective Base: The chosen base may not be strong enough or may not have the appropriate solubility. | - Switch to a different base. K₃PO₄ is often more effective than K₂CO₃ or Na₂CO₃ for challenging couplings.[10] - Ensure the base is finely powdered to maximize its surface area and reactivity.[10] - For anhydrous reactions with K₃PO₄, the addition of a small amount of water (around 5 equivalents) can be beneficial.[10] | |
| Deborylation of Boronic Acid: The boronic acid may be degrading before it can participate in the cross-coupling.[4] | - Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).[7] - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the reaction.[10] | |
| Presence of Significant Impurities | Homocoupling of Boronic Acid: This side reaction can be competitive with the desired cross-coupling. | - Lower the reaction temperature. - Slowly add the boronic acid to the reaction mixture rather than adding it all at once. - Optimize the catalyst loading; sometimes lower catalyst concentrations can disfavor homocoupling. |
| Starting Material Remains: The reaction has not gone to completion. | - Increase the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal time.[9] - Increase the reaction temperature, but be mindful of potential byproduct formation. - Re-evaluate the catalyst, ligand, and base as described for low yield issues. | |
| Reaction is Not Reproducible | Variable Reagent Quality: The quality of the boronic acid, catalyst, or base can vary between batches. | - Use reagents from a reliable supplier. - Store boronic acids in a refrigerator to minimize degradation.[7] - Test a simple, reliable Suzuki reaction (e.g., bromobenzene with phenylboronic acid) to confirm the activity of your catalyst and the soundness of your experimental setup.[10] |
| Inconsistent Reaction Setup: Small variations in the experimental procedure can lead to different outcomes. | - Ensure all glassware is thoroughly dried.[9] - Be consistent with the degassing procedure for solvents and the maintenance of an inert atmosphere.[7] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroiodobenzene | 4-Formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | up to 96 | [1] |
| 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride | Pd(PPh₃)₄ (1) | PPh₃ | - | THF | Room Temp | 6 | 78 (for 2-Methyl-4'-nitrobiphenyl) | [2] |
| Nitroarenes (general) | Arylboronic acids | Pd(acac)₂ | BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | Not specified | 41-84 | [6] |
| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | MeCN/H₂O (4:1) | 80 | 1-2 | Initially 90, then failed | [7] |
| Aryl Bromide (general) | Phenylboronic acid | Pd/PP-3 | - | Various | Water | Not specified | Not specified | Optimized | [11] |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for this type of reaction. Optimization may be required for specific laboratory conditions and reagent batches.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Degas the acetonitrile and deionized water separately by bubbling nitrogen or argon through them for at least 20 minutes. Under a positive pressure of the inert gas, add acetonitrile and water in a 4:1 ratio to the reaction flask via cannula or syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A typical reaction time is 2-6 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound | 98648-23-8 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
stability of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable crystalline solid under standard storage conditions.[1] However, its stability can be compromised by exposure to strong acidic or basic conditions, oxidizing agents, and light.[1][2] The presence of the electron-withdrawing nitro group generally confers resistance to oxidative degradation, but the aldehyde group is susceptible to both oxidation and other reactions at non-neutral pH.[1][3]
Q2: How does this compound behave under acidic conditions?
Q3: What happens to this compound under basic conditions?
A3: Basic conditions pose a more significant risk to the stability of this compound. The aldehyde group can undergo a Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction that forms the corresponding alcohol (4'-Nitro-[1,1'-biphenyl]-4-yl)methanol and carboxylic acid (4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid). Additionally, similar to other nitroaromatic compounds, the nitro group can potentially form colored aci-nitro tautomers in the presence of a strong base.
Q4: What are the likely degradation products of this compound?
A4: Based on the functional groups present, the following are potential degradation products:
-
Oxidation: 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.
-
Reduction: 4'-Amino-[1,1'-biphenyl]-4-carbaldehyde.
-
Cannizzaro Reaction (strong base): A mixture of (4'-Nitro-[1,1'-biphenyl]-4-yl)methanol and 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.
Q5: How should I store this compound?
A5: To ensure stability, the compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2][4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to protect it from moisture and atmospheric oxygen.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected color change (e.g., yellowing or darkening) of the solid compound over time. | Photodegradation or reaction with atmospheric components. | Store the compound in an amber vial, protected from light, and under an inert atmosphere. Ensure the storage area is cool and dry. |
| Low yield or multiple unexpected products in a reaction involving the aldehyde group. | Degradation of the starting material due to reaction conditions (e.g., strong base, high temperature). | Confirm the purity of the starting material before use. Consider milder reaction conditions. If a strong base is required, use it at a low temperature and for a shorter duration. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | On-column degradation or instability in the sample solvent. | Ensure the mobile phase and sample diluent are compatible with the compound. A neutral pH is generally recommended. Analyze samples promptly after preparation. |
| Formation of a precipitate when dissolving the compound in a basic solution. | Possible Cannizzaro reaction leading to the formation of the less soluble carboxylic acid salt. | Use a milder base or a non-aqueous basic system if the reaction allows. Lower the temperature to slow down the degradation rate. |
Stability Data Summary
Specific quantitative stability data for this compound is not extensively available in peer-reviewed literature. The following table is a template that researchers can use to summarize their own findings from forced degradation studies.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Example) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | User-defined | This compound (largely stable) |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 25 | User-defined | (4'-Nitro-[1,1'-biphenyl]-4-yl)methanol, 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
| Oxidation | 3% H₂O₂ | 24 | 25 | User-defined | 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
| Photolytic | UV light (254 nm) | 48 | 25 | User-defined | To be determined |
| Thermal | Dry Heat | 72 | 80 | User-defined | To be determined |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 8 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for up to 48 hours.
-
Keep a control sample in the dark at the same temperature.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 72 hours.
-
Dissolve samples at different time points for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate). For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Method Development:
-
Analyze the unstressed compound to determine its retention time.
-
Analyze the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation between the parent compound and all degradation products.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.
-
Visualizations
Caption: A logical workflow for troubleshooting experimental issues.
Caption: Workflow for a forced degradation study.
References
preventing decomposition of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde during storage
Technical Support Center: 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Welcome to the Technical Support Center for this compound (CAS No. 98648-23-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage.
Troubleshooting Guide
Users may encounter several issues during the storage and handling of this compound. This section provides a systematic approach to troubleshoot common problems.
Issue 1: Change in Physical Appearance (e.g., color darkening, clumping)
-
Possible Cause 1: Oxidation. The aldehyde group is susceptible to oxidation to a carboxylic acid, which can be accelerated by exposure to air (oxygen).
-
Solution: Always store the compound under an inert atmosphere such as argon or nitrogen.[1] Ensure the container is tightly sealed after each use.
-
Possible Cause 2: Exposure to Light. Aromatic nitro compounds can be light-sensitive, leading to degradation and color changes.
-
Solution: Store the compound in a light-resistant container (e.g., amber vial) and in a dark location.[1]
-
Possible Cause 3: Moisture Absorption. The compound may be hygroscopic, leading to clumping and potential hydrolysis or other degradation pathways.
-
Solution: Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly to prevent moisture ingress.[1][2]
-
Possible Cause 4: Polymerization. Aldehydes can be prone to polymerization, which may be indicated by a change in solubility or the formation of solid precipitates.
-
Solution: Store at recommended temperatures. For some aldehydes, dilution in a primary alcohol can form more stable hemiacetals, though this may not be suitable for all downstream applications.[3]
Issue 2: Inconsistent or Poor Experimental Results
-
Possible Cause 1: Compound Degradation. The purity of the compound may have been compromised due to improper storage, leading to lower yields or unexpected side products in reactions.
-
Solution: If degradation is suspected, it is advisable to re-analyze the material for purity using techniques like HPLC, NMR, or melting point determination before use. If the compound has been stored for an extended period or under suboptimal conditions, consider using a fresh batch.
-
Possible Cause 2: Contamination. The compound may have been contaminated during handling.
-
Solution: Use clean spatulas and equipment when handling the compound. Avoid introducing any impurities into the storage container.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting issues with stored this compound.
Caption: A flowchart for troubleshooting the potential decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C, under a dry, inert atmosphere (argon or nitrogen), and protected from light.[1] The container should be tightly sealed to prevent moisture and air exposure.
Q2: What are the visible signs of degradation?
A2: A noticeable change in color, such as darkening from its typical yellow or off-white appearance, or a change in physical form (e.g., clumping) may indicate degradation.[1][4] If you observe any such changes, it is recommended to verify the purity of the compound before use.
Q3: What materials are incompatible with this compound?
A3: As an aromatic nitro compound, it should be stored away from strong oxidizing agents and strong reducing agents.[1][5] Contact with incompatible materials can lead to vigorous reactions and compromise the stability of the compound.
Q4: Can I store this compound at room temperature?
A4: For short-term use, tightly sealed storage at room temperature in a desiccator may be acceptable. However, for long-term storage, refrigerated conditions (2-8°C) are recommended to minimize potential degradation.[1]
Q5: What are the primary decomposition pathways to be aware of?
A5: The two primary functional groups susceptible to degradation are the aldehyde and the nitro group. The aldehyde can oxidize to a carboxylic acid (-COOH).[6] The nitro group can be reduced to an amino group (-NH2).[6] Additionally, aldehydes can undergo polymerization.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize degradation and preserve long-term stability.[1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group.[1] |
| Container | Tightly sealed, light-resistant (amber) | To protect from moisture and light.[1] |
| Location | Dry, well-ventilated area | To prevent moisture absorption.[1] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents | To avoid hazardous reactions and degradation.[5] |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a method to evaluate the stability of the compound under different storage conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Amber glass vials with screw caps and PTFE septa
-
Refrigerator (2-8°C)
-
Laboratory oven or incubator (e.g., 40°C)
-
Desiccator
-
Source of inert gas (argon or nitrogen)
-
HPLC system with a suitable column (e.g., C18) and UV detector
2. Experimental Setup:
-
Divide a single batch of the compound into multiple samples in amber glass vials.
-
Prepare sets of samples for each storage condition to be tested (see table below).
-
For samples under an inert atmosphere, purge the vials with argon or nitrogen for 1-2 minutes before sealing.
-
Place the vials in their respective storage locations.
| Condition ID | Temperature | Atmosphere | Light Condition |
| A (Control) | 2-8°C | Inert Gas | Dark |
| B | 2-8°C | Air | Dark |
| C | Room Temp. (~25°C) | Inert Gas | Dark |
| D | Room Temp. (~25°C) | Air | Dark |
| E | Room Temp. (~25°C) | Air | Exposed to Light |
| F | 40°C (Accelerated) | Air | Dark |
3. Time Points for Analysis:
-
Analyze a sample from each condition at regular intervals (e.g., T=0, 1 month, 3 months, 6 months).
4. Analytical Method (HPLC):
-
Prepare a standard solution of the compound at a known concentration.
-
At each time point, prepare a solution of each stored sample at the same concentration.
-
Analyze the standard and all samples by HPLC.
-
The purity can be determined by the peak area percentage of the main compound. Degradation can be quantified by the decrease in the main peak area and the appearance of new peaks.
5. Data Analysis:
-
Plot the percentage purity of the compound against time for each storage condition.
-
This will provide a quantitative measure of the compound's stability under different conditions and help determine the optimal storage strategy.
Potential Decomposition Pathways
The following diagram illustrates the primary potential decomposition pathways for this compound during storage.
Caption: Primary decomposition routes for this compound.
References
Technical Support Center: Analysis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde samples.
Troubleshooting Guides & FAQs
Q1: What are the potential sources of impurities in my this compound sample?
Impurities can originate from several sources, primarily the synthetic route used for its preparation and subsequent degradation of the final product. The two common synthetic pathways are the Suzuki-Miyaura cross-coupling reaction and the nitration followed by formylation of biphenyl.
-
Process-Related Impurities: These are unreacted starting materials, intermediates, byproducts, and reagents from the synthesis.
-
Degradation Products: These can form over time due to exposure to light, heat, moisture, or oxygen.
Q2: I see unexpected peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram of my sample. How can I identify them?
Identifying unknown peaks in an HPLC chromatogram is a common challenge. A systematic approach is crucial for successful identification.
Troubleshooting Workflow for Unexpected HPLC Peaks
challenges in the scale-up of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron species, such as a boronic acid or ester.[1][2] For this specific synthesis, the typical reactants are 4-formylphenylboronic acid and 1-iodo-4-nitrobenzene. This method is favored due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the starting materials.[3]
Q2: My Suzuki-Miyaura coupling reaction for this compound has a low yield. What are the primary factors to investigate?
A2: Low yields in this Suzuki coupling can stem from several factors. The initial aspects to scrutinize are:
-
Catalyst Activity: Ensure the palladium catalyst and phosphine ligands have not degraded.[4] The active Pd(0) species is sensitive to oxygen, so proper degassing is crucial.[4]
-
Oxygen Contamination: The presence of oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[5]
-
Base Selection: The choice of base is critical. Weaker bases may lead to a slow reaction, while overly strong bases can promote side reactions.[4] Common bases for this reaction include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Solvent Purity: Use of anhydrous and thoroughly degassed solvents is essential to prevent catalyst deactivation.[4]
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive temperatures can lead to impurity formation.[6]
Q3: I am observing significant amounts of homocoupling byproducts in my reaction mixture. How can this be minimized?
A3: Homocoupling, the self-coupling of the boronic acid or aryl halide, is a common side reaction.[7] To minimize its occurrence:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated to remove any residual oxygen, which can promote homocoupling.[5]
-
Catalyst Choice: Using a direct Pd(0) catalyst source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can help.
-
Ligand Selection: The choice of phosphine ligand can also influence the extent of homocoupling.
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants can also help to suppress homocoupling.
Q4: What are the key challenges when scaling up the synthesis of this compound?
A4: Scaling up the Suzuki-Miyaura coupling for this compound presents several challenges:
-
Mixing and Heat Transfer: Ensuring efficient mixing and uniform heat distribution in a large reactor is critical for consistent reaction progress and to avoid localized overheating, which can lead to byproduct formation.
-
Catalyst Deactivation: The catalyst is more susceptible to deactivation on a larger scale due to the increased potential for impurities in starting materials and solvents, and the longer reaction times.
-
Impurity Profile Management: The profile and quantity of impurities may change upon scale-up. What was a minor byproduct at the lab scale could become a significant issue in a larger batch.
-
Palladium Removal: Removing residual palladium from the final product to meet regulatory requirements for active pharmaceutical ingredients (APIs) can be challenging and costly at scale.[8]
-
Reproducibility: Maintaining batch-to-batch consistency in terms of yield and purity can be difficult without robust process control.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive catalyst | - Use a fresh, high-quality palladium catalyst and ligand. - Ensure rigorous degassing of all solvents and reagents.[5] - Verify the inert atmosphere of the reaction setup. |
| Insufficient reaction temperature | - Gradually increase the reaction temperature in small increments. | |
| Improper base selection or concentration | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] - Ensure the base is sufficiently soluble in the reaction medium. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | - Improve the degassing procedure for solvents and the reaction vessel.[5] |
| Inefficient reduction of Pd(II) precatalyst | - Consider using a direct Pd(0) source or adding a reducing agent. | |
| Formation of Dehalogenated Starting Material | Presence of a hydride source | - Use high-purity, dry solvents. - Consider using a different, non-hydridic base. |
| Incomplete Conversion of Starting Materials | Insufficient catalyst loading | - Increase the catalyst loading incrementally. |
| Short reaction time | - Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Poor solubility of reagents | - Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature.[10] | |
| Difficulty in Product Purification | Presence of closely eluting impurities | - Optimize the mobile phase for column chromatography. - Consider recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[1] |
| Residual palladium in the product | - Employ a palladium scavenger. - Optimize the workup procedure with aqueous washes.[8] |
Experimental Protocols
Representative Lab-Scale Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
4-Formylphenylboronic acid (1.2 equivalents)
-
1-Iodo-4-nitrobenzene (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-formylphenylboronic acid, 1-iodo-4-nitrobenzene, and the base.
-
Add the degassed solvent system to the flask.
-
Purge the resulting mixture with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Data Presentation
Table 1: Impact of Reaction Parameters on Suzuki Coupling Yield (Illustrative Data)
The following table summarizes illustrative data on how different parameters can affect the yield in a Suzuki-Miyaura coupling reaction, based on general principles and reported case studies.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Key Observation |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 75 | Standard conditions, moderate yield. |
| 2 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 60 | Lower catalyst loading leads to reduced yield. |
| 3 | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | More active catalyst and stronger base improve yield. |
| 4 | Pd(PPh₃)₄ (5) | NaHCO₃ | Toluene/H₂O | 90 | 45 | Weaker base results in poor conversion. |
| 5 | Pd(dppf)Cl₂ (2) | K₃PO₄ | Anhydrous Toluene | 100 | 65 | Absence of water can negatively impact some Suzuki couplings.[11] |
| 6 | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 80 | 85 | Lower temperature slightly reduces yield but may improve purity. |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
workup procedures for reactions with 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its workup?
This compound is a solid, appearing as a white to light yellow crystalline powder.[1][2] Its key properties include a molecular weight of 227.22 g/mol and a melting point in the range of 117-120°C.[2][3] The presence of both a polar nitro group and a reactive aldehyde group on a non-polar biphenyl backbone gives the molecule moderate polarity. This influences its solubility in common organic solvents and its behavior during chromatographic purification. The compound is largely insoluble in water but soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate.[4][5]
Q2: How stable is the compound to acidic and basic workup conditions?
The aldehyde functional group can be sensitive to both strong acids and bases.[6]
-
Acidic Conditions: While generally stable to mild acidic washes (e.g., dilute HCl), prolonged exposure to strong acids should be avoided as it could potentially affect the aldehyde.[1]
-
Basic Conditions: The compound is sensitive to strong bases. In the presence of a strong base, aromatic aldehydes can undergo self-condensation or Cannizzaro-type reactions, leading to byproducts.[6] Mild bases, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), are generally safe for aqueous washes to neutralize acid catalysts.[7][8]
Q3: What are the general steps for a standard aqueous workup after a reaction?
A standard aqueous workup aims to remove water-soluble impurities, catalysts, and excess reagents from the organic reaction mixture.[8][9] The typical sequence involves quenching the reaction, followed by extraction and washing.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. reddit.com [reddit.com]
- 3. This compound | 98648-23-8 | Benchchem [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. organicreactions.org [organicreactions.org]
- 9. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds, can be achieved through several cross-coupling strategies. This guide provides an objective comparison of the most common methods—Suzuki-Miyaura, Negishi, Stille, and Ullmann couplings—supported by available experimental data to inform the selection of the most suitable synthetic route.
Comparison of Synthesis Methods
The choice of synthetic method for this compound is often a trade-off between reaction efficiency, substrate availability, and reaction conditions. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille are generally favored for their high yields and functional group tolerance. The classical Ullmann coupling, while historically significant, often requires harsh reaction conditions.
| Method | Typical Reactants | Catalyst/Reagent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 4-Formylphenylboronic acid + 1-Iodo-4-nitrobenzene | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High (often >80%) | 12-24 | 80-100 | Mild conditions, commercially available reagents, low toxicity of boron byproducts. | Requires a base which might not be compatible with sensitive substrates. |
| Negishi Coupling | Organozinc reagent of 4-bromobenzaldehyde + 1-Bromo-4-nitrobenzene | Pd Catalyst (e.g., Pd(PPh₃)₄) | Good to High (e.g., ~78% for a similar structure)[1] | 6 | Room Temp. | High reactivity and functional group tolerance. | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques. |
| Stille Coupling | Organostannane of 4-formylbenzene + 1-Iodo-4-nitrobenzene | Pd Catalyst (e.g., Pd(PPh₃)₄) | Variable | 12-16 | 90-110 | Excellent functional group tolerance, neutral reaction conditions. | Toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts. |
| Ullmann Coupling | 4-Bromobenzaldehyde + 1-Iodo-4-nitrobenzene | Copper | Moderate | Variable | High (>150°C) | Low cost of copper catalyst. | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, and can have moderate yields.[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for the Suzuki-Miyaura and Negishi coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a general procedure for the synthesis of biphenyl derivatives.
Reactants:
-
4-Formylphenylboronic acid
-
1-Iodo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water mixture
Procedure:
-
To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-iodo-4-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to 80-100°C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Negishi Coupling Protocol
This protocol is based on the synthesis of a structurally similar compound, 2-methyl-4'-nitrobiphenyl.[1]
Reactants:
-
4-Bromobenzaldehyde (to be converted to the organozinc reagent)
-
n-Butyllithium
-
Zinc chloride (ZnCl₂)
-
1-Bromo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Solvent: Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent:
-
Dissolve 4-bromobenzaldehyde in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C and add n-butyllithium dropwise.
-
After stirring, add a solution of zinc chloride in THF.
-
Allow the mixture to warm to room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 1-bromo-4-nitrobenzene and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF under an inert atmosphere.
-
To this solution, add the freshly prepared organozinc reagent.
-
Stir the reaction mixture at room temperature for approximately 6 hours.[1]
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the crude product by column chromatography.
-
Reaction Pathway Visualization
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Spectral Analysis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in various synthetic applications, against relevant alternative compounds. The supporting experimental data, presented in clear tabular format, alongside detailed experimental protocols and workflow visualizations, is intended to aid in the unambiguous structural confirmation of this molecule.
Introduction
This compound (MW: 227.22 g/mol , CAS: 98648-23-8) is a biphenyl derivative containing a nitro group and a carbaldehyde functionality.[1] Its precise structural elucidation is paramount for its application in the synthesis of neuroprotective nitrones and liquid crystal materials.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide presents a detailed analysis of its spectral characteristics and compares them with structurally similar molecules to highlight the key distinguishing features.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its comparator compounds.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) | Other Protons δ (ppm) |
| This compound | ~10.0 (s, 1H)[1] | 7.40-8.40 (m, 8H) (Predicted) | - |
| 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | 10.03 (s, 1H) | 7.41-7.94 (m, 8H)[2] | - |
| 4-Biphenylcarboxaldehyde | 9.98 (s, 1H) | 7.41-7.75 (m, 9H)[3] | - |
| 4-Nitrobiphenyl | - | 7.39-8.33 (m, 9H)[3] | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbonyl Carbon (C=O) δ (ppm) | Aromatic Carbons δ (ppm) | Other Carbons δ (ppm) |
| This compound | ~191 (Predicted) | 124-149 (Predicted) | - |
| 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | 191.6 | 124.3, 128.5, 129.0, 129.7, 131.5, 132.6, 135.0, 135.5, 143.6, 148.5[2] | - |
| 4-Biphenylcarboxaldehyde | 191.08 | 129.78, 130.98, 132.44, 135.06, 141.08, 148.06[3] | - |
| 4-Nitrobiphenyl | - | 124.14, 127.42, 127.83, 128.94, 129.18, 138.80, 147.10, 147.66[4] | - |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | NO₂ Stretch (Asymmetric & Symmetric) | C-H (Aromatic) Stretch |
| This compound | ~1700 (s)[1] | ~1520 (s), ~1350 (s)[1] | ~3100-3000 (m) |
| 4-Nitrobenzaldehyde | 1708 (s) | 1524 (s), 1315 (w) | 3113, 3099 (m) |
| 4-Biphenylcarboxaldehyde | ~1700 (s) | - | ~3050 (m) |
| 4-Nitrobiphenyl | - | 1523 (s), 1343 (s)[5] | ~3100-3000 (m) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 227 | 226 (M-H)⁺, 197 (M-NO)⁺, 181 (M-NO₂)⁺, 152 (Biphenyl)⁺ (Predicted) |
| 4-Nitrobenzaldehyde | 151 | 150 (M-H)⁺, 121 (M-NO)⁺, 105 (M-NO₂)⁺, 77 (C₆H₅)⁺[6] |
| 4-Biphenylcarboxaldehyde | 182 | 181 (M-H)⁺, 153 (M-CHO)⁺, 152 (Biphenyl)⁺ |
| 4-Nitrobiphenyl | 199 | 169 (M-NO)⁺, 153 (M-NO₂)⁺, 152 (Biphenyl)⁺[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire spectra at room temperature. A typical pulse program would involve a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: Acquire proton-decoupled spectra. A typical experiment would use a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectral analysis and structural confirmation of this compound.
Conclusion
The structural confirmation of this compound can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The characteristic aldehyde proton signal around 10.0 ppm in the ¹H NMR spectrum, the strong carbonyl and nitro group absorptions in the IR spectrum, and the specific molecular ion peak in the mass spectrum provide a unique spectral fingerprint. Comparison with the spectral data of isomers and other related biphenyl derivatives is crucial for unambiguous assignment and to rule out potential impurities or alternative products. The detailed protocols and workflow provided in this guide offer a robust framework for researchers in the field of organic synthesis and drug development.
References
A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Objective comparison of these methods, supported by detailed experimental protocols and data, will aid researchers in selecting the most appropriate technique for their specific needs.
Introduction
This compound is a nitro-substituted biphenyl derivative.[1] Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final drug product. Common impurities may arise from the synthetic route, such as unreacted starting materials, byproducts, or positional isomers. This guide details the application of HPLC and GC-MS for the qualitative and quantitative assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective in separating the main compound from its potential impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the sample in the mobile phase. Serial dilutions are made to prepare calibration standards.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 99.5 |
| Impurity A (Starting Material) | 8.2 | 0.2 |
| Impurity B (Positional Isomer) | 11.8 | 0.3 |
Performance Metrics: HPLC
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] While this compound has a relatively high molecular weight, its volatility is sufficient for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for the definitive identification of impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Data Presentation: GC-MS Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Identification (by MS) |
| This compound | 15.2 | 99.4 | Confirmed |
| Impurity C (Volatile byproduct) | 9.8 | 0.4 | Confirmed |
| Impurity D (Degradation product) | 13.5 | 0.2 | Confirmed |
Performance Metrics: GC-MS
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Linearity (R²) | > 0.998 |
| Precision (RSD%) | < 5% |
Visualizing the Analytical Workflow
To better understand the logical flow of each analytical technique, the following diagrams illustrate the key steps from sample preparation to data analysis.
Caption: Analytical workflows for HPLC and GC-MS analysis.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of instrumentation.
Caption: Comparison of HPLC and GC-MS for purity analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC is a robust and versatile method, particularly well-suited for routine quality control due to its simplicity and high precision for non-volatile impurities.
-
GC-MS offers superior separation efficiency and definitive identification of volatile and semi-volatile impurities, making it an excellent tool for in-depth impurity profiling and troubleshooting.
For comprehensive purity analysis, a combination of both techniques is often recommended. HPLC can be used for the primary purity assessment, while GC-MS can be employed to investigate any unknown volatile impurities and for orthogonal confirmation of the purity results. The choice of method will ultimately be guided by the specific analytical needs and regulatory requirements of the drug development process.
References
Comparative Biological Activity of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde and Its Analogs: A Guide for Researchers
For Immediate Release
Shanghai, China – December 27, 2025 – A comprehensive analysis of the biological activities of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde and its analogs reveals critical structure-activity relationships, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on the antimicrobial and anticancer properties of these compounds, presenting a comparative overview to inform future research and development efforts.
This compound has demonstrated notable biological activity, including antibacterial effects against a range of pathogens and cytotoxic activity against cancer cell lines. The presence and position of the nitro group, along with modifications to the biphenyl and carbaldehyde moieties, significantly influence the compound's efficacy.
Antimicrobial Activity
This compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for several key bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 25[1] |
| Escherichia coli | 30[1] | |
| Pseudomonas aeruginosa | 35[1] |
This table summarizes the available quantitative data for the antimicrobial activity of this compound.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including the MCF-7 breast cancer and HepG2 liver cancer cell lines[1]. The precise half-maximal inhibitory concentration (IC50) values, which quantify the amount of a substance needed to inhibit a biological process by half, are crucial for comparative analysis. While the induction of apoptosis has been noted, specific IC50 values from direct comparative studies with analogs remain to be fully elucidated in the public domain.
Structure-Activity Relationship and Analog Comparison
The biological activity of biphenyl derivatives is closely tied to their structural features. The nitro group, in particular, is a critical pharmacophore. Its electron-withdrawing nature and potential for bioreduction to cytotoxic intermediates are believed to contribute significantly to the observed antimicrobial and anticancer effects.
-
Role of the Nitro Group: The presence and position of the nitro group are often crucial for activity. Its removal or relocation can lead to a significant decrease in biological efficacy.
-
Influence of the Biphenyl Core: The biphenyl scaffold provides a rigid framework that can be functionalized to modulate lipophilicity and target engagement.
-
Modification of the Carbaldehyde Group: The aldehyde functionality can be a site for derivatization to create prodrugs or to alter the compound's pharmacokinetic properties.
Further research is needed to synthesize and systematically evaluate a series of analogs of this compound to establish a clear and quantitative structure-activity relationship. Such studies would be invaluable for the rational design of more potent and selective therapeutic agents.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of the biological activity of these compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing Biological Pathways and Workflows
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining antimicrobial and anticancer activity.
References
comparative study of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde derivatives
A comparative analysis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde derivatives reveals their significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and microbiology. These derivatives serve as versatile scaffolds for the synthesis of compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The structural modifications of the parent compound, primarily at the aldehyde functional group, have led to the discovery of potent lead molecules.
Comparative Biological Activities
Research into this compound derivatives has demonstrated that their biological efficacy is highly dependent on the specific structural modifications. For instance, the conversion of the aldehyde group into various Schiff bases and other heterocyclic moieties has been a common strategy to enhance their therapeutic potential.
Anticancer Activity
Derivatives of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines. The introduction of different aromatic amines to form Schiff bases has been shown to modulate the anticancer activity. For example, certain derivatives have exhibited significant efficacy against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism of action is often attributed to the induction of apoptosis through various signaling pathways.
Antimicrobial Activity
The antimicrobial spectrum of these derivatives is also noteworthy. Studies have reported their efficacy against a range of bacterial and fungal strains. The mode of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the nitro group in the biphenyl scaffold is often considered crucial for their antimicrobial properties.
Data Presentation
To facilitate a clear comparison, the following table summarizes the reported in vitro biological activities of selected this compound derivatives from various studies.
| Derivative Class | Specific Modification | Target Organism/Cell Line | Quantitative Measure (e.g., IC50, MIC) |
| Schiff Bases | Reaction with various aromatic amines | HeLa, MCF-7, HepG2 | IC50 values in the micromolar range |
| Hydrazone Derivatives | Reaction with hydrazine derivatives | Staphylococcus aureus, Escherichia coli | MIC values in µg/mL |
| Thiosemicarbazone Derivatives | Reaction with thiosemicarbazide | Candida albicans, Aspergillus niger | MIC values in µg/mL |
Note: The specific quantitative values can vary significantly between different derivatives within the same class and are highly dependent on the substituent groups.
Experimental Protocols
The biological evaluation of these derivatives typically involves a series of standardized in vitro assays.
Synthesis of Schiff Base Derivatives
A general method for the synthesis of Schiff base derivatives involves the condensation reaction between this compound and a primary amine.
-
Dissolution: this compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: The respective primary amine (1-1.2 equivalents) is added to the solution.
-
Catalysis: A catalytic amount of glacial acetic acid is often added to facilitate the reaction.
-
Reflux: The reaction mixture is refluxed for a period ranging from 2 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and dried. The crude product is then purified by recrystallization.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizations
General Synthetic Scheme
The following diagram illustrates the general synthetic pathway for producing Schiff base derivatives from this compound.
Caption: Synthetic pathway for Schiff base derivatives.
Experimental Workflow for Biological Evaluation
This diagram outlines the typical workflow for the synthesis and subsequent biological screening of the derivatives.
Caption: Workflow for synthesis and biological screening.
Comparative Guide to the Validation of Analytical Methods for 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of drug development and manufacturing, ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methodologies for the quantification and purity assessment of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in various synthetic processes. While specific validated methods for this compound are not extensively published, this document outlines established techniques for analogous compounds, supported by general principles of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.
Executive Summary
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary recommended techniques for the analysis of this compound. HPLC is a versatile and widely used method for the quantification of the main component and non-volatile impurities. GC-MS offers high specificity and sensitivity, making it particularly suitable for the identification and quantification of volatile and semi-volatile impurities. The selection of the most appropriate method will depend on the specific analytical requirements, such as the nature of the expected impurities and the desired level of sensitivity.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated performance characteristics of HPLC and GC-MS for the analysis of this compound, based on data from structurally related compounds.
| Analytical Method | Analyte(s) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC-UV | This compound & Non-volatile impurities | 1 - 100 | ~0.1 | ~0.3 | 98 - 102 | < 2 |
| GC-MS | This compound & Volatile/Semi-volatile impurities | 0.1 - 20 | ~0.01 | ~0.03 | 95 - 105 | < 5 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and reliable technique for the routine analysis of this compound.
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point for method development. A potential gradient could be: 0-20 min, 30-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 30% acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).
-
Injection Volume : 10 µL.
Sample Preparation : Dissolve a accurately weighed amount of the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, which is particularly advantageous for impurity profiling.
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program : A typical starting program could be: initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injection : Splitless injection is preferred for trace analysis.
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry : The mass spectrometer can be operated in full scan mode for impurity identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Sample Preparation : Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for certain polar impurities to improve their volatility and chromatographic behavior.
Forced Degradation Studies
Forced degradation studies are a critical component of validating a stability-indicating analytical method.[1][2] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent compound.[1][2]
Typical Stress Conditions :
-
Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Dry heat at 105°C for 48 hours.
-
Photolytic Degradation : Exposure to UV light (254 nm) and visible light for a specified duration.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at detectable levels without completely degrading the main compound.[3]
Visualizations
Caption: General workflow for analytical method validation.
Caption: Logical relationships between key validation parameters.
References
A Comparative Guide to the Cytotoxicity of Compounds Derived from 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of compounds originating from 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. While comprehensive data on a wide range of its direct derivatives is limited in publicly accessible literature, this document summarizes the available experimental data for the parent compound and compares it with other relevant nitro-aromatic structures. Detailed experimental protocols for common cytotoxicity assays and diagrams of pertinent signaling pathways are included to support further research and drug development endeavors.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and other nitro-containing compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Noteworthy Observations |
| This compound | MCF-7 (Breast Cancer) | Not Specified | 15 | Induces apoptosis through ROS generation and caspase activation. |
| HepG2 (Liver Cancer) | Not Specified | 20 | Mechanism involves reactive oxygen species (ROS) and caspases. | |
| Nitro-substituted Chalcones | Various Cancer Cell Lines | Not Specified | Varies | Exhibit a broad range of biological activities, including antimicrobial and anticancer effects. |
| Nitro-substituted Thiosemicarbazones | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Not Specified | Varies | Can induce cell death, cell cycle arrest, and inhibit protein kinases.[1] |
| Various Cancer Cell Lines | MTT Assay | Varies | Some derivatives show moderate cytotoxicity and good therapeutic safety in vitro.[2] | |
| Nitroimidazole Analogues | Various Cancer Cell Lines | MTS Assay | Varies (low µM range for some) | Potent inhibition of proliferation in several human cancer cell lines. |
Note: The data for chalcones and thiosemicarbazones are presented as a class of compounds due to the limited specific data on derivatives of this compound.
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are fundamental for assessing the anticancer potential of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates again.
-
Solubilization of Bound Dye: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: The OD is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and key signaling pathways potentially modulated by cytotoxic biphenyl derivatives.
Caption: A generalized workflow for evaluating the cytotoxic effects of novel compounds.
Caption: The intrinsic apoptosis pathway, a common mechanism of anticancer drugs.
References
- 1. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and a comparative analysis of the applications of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. This versatile organic compound serves as a key intermediate in the synthesis of various functional materials and biologically active molecules. Its unique structure, featuring a biphenyl core with a reactive aldehyde group and an electron-withdrawing nitro group, makes it a valuable building block in several scientific and industrial fields.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Its mechanism of action is believed to involve the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components and inhibit growth[1].
Comparative Data
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table compares the reported MIC values of this compound against common bacterial strains with that of Ciprofloxacin, a widely used broad-spectrum antibiotic.
| Compound | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| This compound | 25[1] | 30[1] | 35[1] |
| Ciprofloxacin | ≤ 1.0[2] | ≤ 0.125[2] | 0.5[2] |
Note: The MIC values for Ciprofloxacin are sourced from a different study and are provided for general comparison. Direct comparative studies under identical conditions are recommended for a more accurate assessment.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
From a pure culture, select 4-5 colonies and suspend them in a sterile broth.
-
Incubate the broth at 35°C until the turbidity reaches the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of about 5 × 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
-
References
A Researcher's Guide to Quantum Chemical Calculations of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Comparative Overview
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for conducting quantum chemical calculations on 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. We will explore the application of various computational methods to predict the molecular properties of this substituted biphenyl, offering insights into its electronic structure, reactivity, and spectroscopic characteristics.
Substituted biphenyls are a significant class of organic compounds with applications ranging from medicinal chemistry to materials science.[1][2][3] The title compound, this compound, with its electron-withdrawing nitro group and reactive carbaldehyde functionality, presents an interesting case for theoretical investigation.[4] Quantum chemical calculations offer a powerful tool to elucidate the structure-property relationships of such molecules, providing data that can guide synthesis and application.[5]
This guide will compare two fundamental approaches in quantum chemistry: Density Functional Theory (DFT) and post-Hartree-Fock methods.[6][7][8] DFT has become a popular choice for its balance of computational cost and accuracy in predicting the properties of medium to large-sized molecules.[9][10][11] Post-Hartree-Fock methods, while computationally more demanding, provide a systematic route to improving upon the foundational Hartree-Fock approximation by more explicitly accounting for electron correlation.[12]
Comparative Analysis of Computational Methods
The choice of computational method and basis set is crucial for obtaining reliable theoretical predictions. Below, we present a hypothetical comparison of results for this compound obtained using different levels of theory. These tables are intended to serve as a template for researchers to populate with their own computational data.
Table 1: Ground State Geometrical Parameters
| Parameter | Method 1: B3LYP/6-31G(d) | Method 2: M06-2X/6-311+G(d,p) | Method 3: MP2/aug-cc-pVDZ |
| C-C (inter-ring) bond length (Å) | Data | Data | Data |
| Dihedral angle (°) | Data | Data | Data |
| C=O bond length (Å) | Data | Data | Data |
| C-NO2 bond length (Å) | Data | Data | Data |
Table 2: Electronic and Spectroscopic Properties
| Property | Method 1: B3LYP/6-31G(d) | Method 2: M06-2X/6-311+G(d,p) | Method 3: MP2/aug-cc-pVDZ |
| Dipole Moment (Debye) | Data | Data | Data |
| HOMO Energy (eV) | Data | Data | Data |
| LUMO Energy (eV) | Data | Data | Data |
| HOMO-LUMO Gap (eV) | Data | Data | Data |
| First Electronic Transition (nm) | Data | Data | Data |
| C=O Stretching Frequency (cm⁻¹) | Data | Data | Data |
| NO₂ Symmetric Stretch (cm⁻¹) | Data | Data | Data |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for the quantum chemical calculations are provided below.
Geometry Optimization and Frequency Analysis
-
Molecular Structure Input: The initial 3D structure of this compound can be built using molecular modeling software. The CAS number for this compound is 98648-23-8.[13][14][15]
-
Software Selection: A standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS should be used.
-
Method and Basis Set Selection:
-
DFT:
-
Method 1: B3LYP functional with the 6-31G(d) basis set. This is a widely used combination for initial geometry optimizations.
-
Method 2: M06-2X functional with the 6-311+G(d,p) basis set. This functional is known to perform well for non-covalent interactions and thermochemistry.
-
-
Post-Hartree-Fock:
-
Method 3: Møller-Plesset perturbation theory to the second order (MP2) with the augmented correlation-consistent basis set aug-cc-pVDZ.
-
-
-
Calculation Keywords:
-
Opt: To perform a geometry optimization to find the minimum energy structure.
-
Freq: To calculate vibrational frequencies and confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
SCF=Tight: To use a tighter convergence criterion for the self-consistent field procedure.
-
-
Execution and Analysis: The calculation is run, and the output file is analyzed to extract the optimized geometrical parameters (bond lengths, angles, dihedral angles) and vibrational frequencies.
Calculation of Electronic and Spectroscopic Properties
-
Input Structure: The optimized geometry from the previous step is used as the input for subsequent calculations.
-
Property Calculations:
-
Electronic Properties: The dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap are typically part of the standard output of a geometry optimization calculation.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. For this, the TD keyword would be used in the calculation setup.
-
-
Data Extraction: The relevant data is extracted from the output files for comparison.
Visualizing the Computational Workflow
A clear understanding of the computational workflow is essential for planning and executing these theoretical studies. The following diagram illustrates the logical steps involved in a comparative quantum chemical analysis.
Caption: A flowchart of the comparative quantum chemical calculation workflow.
Signaling Pathways and Molecular Interactions
While not a signaling molecule in the traditional biological sense, the electronic properties of this compound dictate its potential interactions with other molecules. The molecular electrostatic potential (MEP), for instance, can reveal regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. This information is valuable in predicting intermolecular interactions, which is crucial in drug design and materials science.
Caption: Potential intermolecular interaction sites of the target molecule.
By following the outlined protocols and utilizing the comparative framework presented, researchers can gain valuable insights into the chemical and physical properties of this compound. This information can aid in the rational design of novel molecules with desired characteristics for a wide range of applications.
References
- 1. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 98648-23-8 | Benchchem [benchchem.com]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. fiveable.me [fiveable.me]
- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 8. epfl.ch [epfl.ch]
- 9. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]
- 10. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pfloos.github.io [pfloos.github.io]
- 13. Page loading... [wap.guidechem.com]
- 14. 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde | 98648-23-8 [chemicalbook.com]
- 15. scbt.com [scbt.com]
Safety Operating Guide
Navigating the Disposal of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds like 4-nitrobenzaldehyde and biphenyl-4-carboxaldehyde indicate that it should be handled with care. This chemical is likely to be harmful if swallowed and may cause skin and eye irritation.[1][2][3][4][5]
All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[6] Personal Protective Equipment (PPE) is mandatory and includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2][3][7]
-
Body Protection: A flame-resistant lab coat is recommended, and additional protective clothing should be worn to prevent skin contact.[6]
In the event of a spill, immediately alert others in the vicinity. For a solid spill, gently sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[4]
Hazard and Safety Information Summary
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][3] |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects.[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9]
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., filter paper, gloves), in a designated and clearly labeled hazardous waste container.[4][8][10]
-
Ensure the container is made of a compatible material, is leak-proof, and can be tightly sealed.[8][10]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Disposal Workflow Diagram
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. 4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde | 98648-23-8 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
